Glimepiride-d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H34N4O5S |
|---|---|
Molecular Weight |
498.7 g/mol |
IUPAC Name |
4-ethyl-3-methyl-5-oxo-N-[1,1,2,2-tetradeuterio-2-[2,3,5,6-tetradeuterio-4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2H-pyrrole-1-carboxamide |
InChI |
InChI=1S/C24H34N4O5S/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30)/i7D,8D,11D,12D,13D2,14D2 |
InChI Key |
WIGIZIANZCJQQY-VRLZOOMQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])C([2H])([2H])NC(=O)N2CC(=C(C2=O)CC)C)[2H])[2H])S(=O)(=O)NC(=O)NC3CCC(CC3)C)[2H] |
Canonical SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Glimepiride-d8 in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the purpose and application of Glimepiride-d8 in research, focusing on its critical role as an internal standard in bioanalytical method development and validation. This document details the underlying principles of its use, presents quantitative data from various studies, outlines detailed experimental protocols, and visualizes key experimental workflows and the metabolic signaling pathway of its non-labeled counterpart, Glimepiride.
Core Purpose of this compound in Research
This compound is a deuterium-labeled stable isotope of Glimepiride, an oral anti-diabetic drug of the sulfonylurea class. In the realm of scientific research, particularly in pharmacokinetics and bioequivalence studies, this compound serves a singular, crucial purpose: it acts as an internal standard (IS) for the accurate quantification of Glimepiride in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis for several reasons:
-
Correction for Matrix Effects: Biological samples like plasma are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification. Since this compound is chemically identical to Glimepiride, it co-elutes during chromatography and experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects are normalized, leading to more accurate and precise results.
-
Compensation for Variability in Sample Preparation: During the extraction of Glimepiride from the biological matrix, some sample loss is inevitable. As this compound is added to the sample at the beginning of the workflow, it undergoes the same extraction and processing steps as the unlabeled analyte. Any loss of the analyte will be mirrored by a proportional loss of the internal standard, thus ensuring that the ratio, and therefore the calculated concentration, remains accurate.
-
Improved Precision and Accuracy: By accounting for variations in extraction recovery, matrix effects, and instrument response, the use of this compound significantly enhances the precision, accuracy, and robustness of the bioanalytical method.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various LC-MS/MS methods for the analysis of Glimepiride using this compound as an internal standard.
Table 1: Mass Spectrometry Parameters for Glimepiride and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Glimepiride | 491.188 | 126.009 |
| This compound | 496.188 | 131.009 |
Note: The precursor ion corresponds to the protonated molecule [M+H]⁺, and the product ion is a characteristic fragment used for quantification in Multiple Reaction Monitoring (MRM) mode.
Table 2: Chromatographic and Method Validation Parameters
| Parameter | Reported Value(s) |
| Chromatographic Column | Acquity UPLC BEH C18 |
| Mobile Phase | Acetonitrile and 0.1% Ammonium Formate (70:30, v/v) |
| Flow Rate | 0.30 mL/min |
| Retention Time (Glimepiride) | ~1.00 min |
| Linearity Range | 1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day and Inter-day Precision (RSD%) | < 10% |
| Accuracy (RE%) | within ± 5.40% |
| Recovery (Glimepiride) | 51.20% - 63.44% |
| Recovery (this compound) | Similar to Glimepiride |
Experimental Protocols
This section provides a detailed methodology for the quantification of Glimepiride in human plasma using this compound as an internal standard, based on established LC-MS/MS methods.[1]
Preparation of Stock and Working Solutions
-
Glimepiride Stock Solution (100 µg/mL): Accurately weigh 50 mg of Glimepiride reference standard, dissolve it in 5.0 mL of dimethyl sulfoxide (DMSO), and then dilute to a final volume of 50.0 mL with methanol.
-
This compound Stock Solution (100 µg/mL): Prepare in the same manner as the Glimepiride stock solution.
-
Working Solutions: Prepare a series of working solutions of Glimepiride by serial dilution of the stock solution with methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound (internal standard) at a concentration of 0.014 µg/mL in acetonitrile.
Sample Preparation (Protein Precipitation)
-
Label polypropylene tubes for blank, zero, calibration standards, QC samples, and unknown study samples.
-
Pipette 250.0 µL of the respective plasma sample into the appropriately labeled tubes.
-
Add 750 µL of the this compound internal standard working solution (in acetonitrile) to all tubes except the blank (to which 750 µL of acetonitrile is added).
-
Vortex the samples for 30 seconds to precipitate plasma proteins.
-
Centrifuge the samples at 4000 rpm for 20 minutes to pellet the precipitated proteins.
-
Carefully transfer 250.0 µL of the supernatant to a new set of labeled tubes.
-
Evaporate the supernatant to dryness in a sample concentrator at 60 °C.
-
Reconstitute the dried residue with 250 µL of water and vortex for 30 seconds.
-
Inject 10.0 µL of the reconstituted sample into the UPLC-MS/MS system.
UPLC-MS/MS Analysis
-
UPLC System: Acquity UPLC system or equivalent.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% ammonium formate (70:30, v/v).
-
Flow Rate: 0.30 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Glimepiride: m/z 491.188 → 126.009
-
This compound: m/z 496.188 → 131.009
-
Mandatory Visualizations
Glimepiride Signaling Pathway in Pancreatic β-Cells
References
Chemical and physical properties of Glimepiride-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties of Glimepiride-d8, a deuterated analog of the sulfonylurea antidiabetic drug Glimepiride. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and mechanistic insights.
Chemical and Physical Properties
This compound is a stable, isotopically labeled form of Glimepiride, where eight hydrogen atoms have been replaced by deuterium. This labeling is useful in various analytical applications, particularly in pharmacokinetic and metabolic studies, where it can serve as an internal standard for mass spectrometry-based quantification of Glimepiride.
General Properties
| Property | Value | Source |
| Chemical Name | 3-Ethyl-4-methyl-N-(2-(4-(N-(((1r,4r)-4-methylcyclohexyl)carbamoyl)sulfamoyl)phenyl-d4)ethyl-d4)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide | --- |
| Molecular Formula | C₂₄H₂₆D₈N₄O₅S | [1][2] |
| Molecular Weight | 498.67 g/mol | [1][2] |
| Appearance | Crystalline solid | [3] |
Physicochemical Data
While specific experimental data for this compound is limited, the physicochemical properties are expected to be very similar to those of the non-deuterated Glimepiride.
| Property | Value (for Glimepiride) | Source |
| Melting Point | ~207 °C | [4][5] |
| pKa | 6.2 | [4] |
| Solubility | Soluble in DMSO (~3 mg/mL) and DMF (~10 mg/mL). Sparingly soluble in aqueous buffers. In a 1:1 solution of DMF:PBS (pH 7.2), the solubility is approximately 0.5 mg/mL. | [3] |
| Log P (octanol/water) | 3.81 | [4] |
Stability
Glimepiride has been shown to be stable under thermal stress but degrades under acidic, basic, and oxidative conditions.[6] Forced degradation studies on Glimepiride indicated that it is most susceptible to degradation under alkaline conditions, followed by oxidative and acidic conditions.[4] It is recommended to store this compound at -20°C for long-term stability.[3]
Experimental Protocols
This section outlines detailed methodologies for key experiments related to the analysis and characterization of this compound.
Quantitative NMR (qNMR) for Purity Assessment
Objective: To determine the purity of a this compound sample using a certified internal standard.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound sample.
-
Accurately weigh approximately 5 mg of a certified qNMR internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a known purity and signals that do not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d6) in a volumetric flask.
-
Transfer an appropriate volume of the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a quantitative ¹H NMR spectrum. Key parameters to optimize include:
-
Pulse Angle: Use a 90° pulse to ensure uniform excitation.
-
Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T1 of the signals of interest) to ensure complete relaxation of all protons. A typical value is 30-60 seconds.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).
-
Receiver Gain: Set the receiver gain to an optimal level to avoid signal clipping.
-
-
-
Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio without distorting the signal shape.
-
Perform phasing and baseline correction manually to ensure accurate integration.
-
Integrate the well-resolved, non-overlapping signals of both this compound and the internal standard.
-
Calculate the purity of the this compound sample using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molecular weight
-
W = Weight
-
Purity_std = Purity of the internal standard
-
Workflow for quantitative NMR (qNMR) analysis.
LC-MS/MS for Quantification in Biological Matrices
Objective: To quantify the concentration of this compound in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard (if this compound is the analyte, a different labeled standard would be used; for quantifying Glimepiride, this compound serves as the ideal internal standard).
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (e.g., Glimepiride-d11).
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS System and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. For Glimepiride, the transition is m/z 491.2 → 352.2. For this compound, the transition would be m/z 499.2 → 360.2 (hypothetical, needs to be optimized).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Use a weighted linear regression (1/x² or 1/x) to fit the data.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
-
Workflow for LC-MS/MS quantification.
Mechanism of Action
The mechanism of action of this compound is identical to that of Glimepiride. As a sulfonylurea, its primary function is to stimulate insulin secretion from the pancreatic β-cells.
Signaling Pathway:
-
Binding to SUR1: Glimepiride binds to the sulfonylurea receptor 1 (SUR1), which is a regulatory subunit of the ATP-sensitive potassium (KATP) channel in the pancreatic β-cell membrane.
-
KATP Channel Closure: This binding inhibits the activity of the KATP channel, causing it to close.
-
Membrane Depolarization: The closure of the KATP channel prevents potassium efflux, leading to a depolarization of the β-cell membrane.
-
Calcium Influx: The change in membrane potential opens voltage-gated calcium channels.
-
Insulin Exocytosis: The resulting influx of calcium ions increases the intracellular calcium concentration, which triggers the fusion of insulin-containing granules with the cell membrane and the subsequent release of insulin into the bloodstream.
Mechanism of action of this compound.
References
A Technical Guide to the Synthesis and Isotopic Labeling of Glimepiride-d8
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth guide to the synthesis and isotopic labeling of Glimepiride-d8, a deuterated analog of the sulfonylurea antidiabetic drug, Glimepiride. The inclusion of eight deuterium atoms provides a stable isotope-labeled internal standard essential for pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies, enabling precise quantification in complex biological matrices by mass spectrometry.[1][2][3]
Introduction to Isotopic Labeling in Drug Development
Stable isotope labeling is a critical tool in modern drug discovery and development.[2] Incorporating isotopes like deuterium (²H) into a drug molecule creates a heavier version of the compound that is chemically identical in its biological activity but distinguishable by mass spectrometry. This property is invaluable for:
-
Quantitative Bioanalysis: Deuterated standards are used as internal standards in LC-MS assays to correct for matrix effects and variations in sample processing, leading to highly accurate and precise quantification of the parent drug.[1]
-
Pharmacokinetic Studies: Labeled compounds allow for the precise tracking of a drug's absorption, distribution, metabolism, and excretion (ADME) profile without interference from endogenous compounds.[1][2]
-
Metabolite Identification: Co-administration of a labeled and unlabeled drug can help in identifying drug metabolites by looking for characteristic isotopic patterns in mass spectra.
This compound serves as an ideal internal standard for the bioanalysis of Glimepiride, a potent, second-generation sulfonylurea used in the management of type 2 diabetes mellitus.
Synthetic Pathway Overview
The synthesis of this compound mirrors the established synthetic routes for unlabeled Glimepiride, with the key difference being the introduction of a deuterated starting material.[4][5][6][7] The most logical approach involves the use of a deuterated precursor for the pyrrolinone ring structure. A plausible synthetic workflow is outlined below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on established synthetic methods for Glimepiride, adapted for the synthesis of its deuterated analog.
Step 1: Synthesis of 3-(ethyl-d5)-4-(methyl-d3)-2-oxo-N-(2-phenylethyl)-3-pyrroline-1-carboxamide (Intermediate 1)
-
To a solution of 3-(ethyl-d5)-4-(methyl-d3)-3-pyrrolin-2-one in anhydrous toluene, add 2-phenylethyl isocyanate.
-
Heat the reaction mixture to 120-130°C and maintain for 2 hours with stirring under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Step 2: Chlorosulfonation to form Intermediate 2
-
Dissolve the crude Intermediate 1 in dichloromethane.
-
Cool the solution to -5°C in an ice-salt bath.
-
Slowly add chlorosulfonic acid dropwise, maintaining the temperature below 30°C.[4]
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the benzenesulfonyl chloride intermediate.
Step 3: Ammonolysis to form Intermediate 3
-
Dissolve the crude Intermediate 2 in methanol.
-
Add concentrated ammonium hydroxide to the solution.
-
Stir the mixture for 2 hours at 20-30°C.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Add water to the residue to precipitate the sulfonamide product.
-
Filter the solid, wash with water, and dry under vacuum.
Step 4: Synthesis of Crude this compound
-
Suspend the sulfonamide intermediate (Intermediate 3) in acetone.
-
Add trans-4-methylcyclohexyl isocyanate to the suspension.
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitated crude this compound.
-
Wash the solid with cold acetone and dry.
Step 5: Purification of this compound
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the purified this compound.
-
Dry the final product under vacuum at 40-50°C.
-
Characterize the final product by ¹H-NMR, LC-MS, and HPLC for identity, isotopic enrichment, and chemical purity.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound, based on typical yields for analogous non-deuterated syntheses.
| Parameter | Value | Method of Analysis |
| Overall Yield | 65-75% | Gravimetric |
| Chemical Purity | >99.5% | HPLC |
| Isotopic Purity | >98% | Mass Spectrometry |
| Deuterium Incorporation | ≥99% for each D site | Mass Spectrometry |
| Melting Point | 205-208°C | Melting Point Apparatus |
Application in Pharmacokinetic Studies
This compound is primarily used as an internal standard for the quantification of Glimepiride in biological samples. The workflow for a typical pharmacokinetic study is depicted below.
Caption: Workflow for a pharmacokinetic study using this compound.
Conclusion
The synthesis of this compound provides a crucial tool for the advancement of clinical and preclinical studies of Glimepiride. By following robust synthetic and purification protocols, a high-purity, isotopically enriched internal standard can be produced. This enables researchers in drug development to perform highly accurate bioanalysis, leading to a better understanding of the drug's pharmacokinetic profile and ultimately contributing to safer and more effective therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glimepiride synthesis - chemicalbook [chemicalbook.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. researchgate.net [researchgate.net]
- 7. science24.com [science24.com]
Glimepiride-d8: A Technical Guide to its Certificate of Analysis and Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the certificate of analysis (CoA) and purity assessment of Glimepiride-d8. Deuterated analogues of active pharmaceutical ingredients (APIs), such as this compound, are critical reference standards in bioanalytical studies, particularly in pharmacokinetic and bioavailability assessments.[1][2] Their use as internal standards in mass spectrometry-based quantification allows for precise and accurate measurement of the non-deuterated drug in biological matrices.[1][2] This document outlines the typical quality control parameters, analytical methodologies, and data representation for this compound.
Representative Certificate of Analysis
A Certificate of Analysis for this compound provides critical information regarding its identity, purity, and quality. The following tables summarize the quantitative data typically found on a CoA for a high-purity this compound reference standard. The data presented here is representative and based on a typical analysis of its non-deuterated analogue, Glimepiride.
Table 1: General Properties and Identification
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Molecular Formula | C₂₄H₂₆D₈N₄O₅S | Conforms | - |
| Molecular Weight | 498.7 g/mol | Conforms | Mass Spectrometry |
| Solubility | Soluble in Dimethylformamide; Sparingly soluble in Methylene Chloride; Slightly soluble in Methanol | Conforms | USP <1121> |
| Identification by IR | The infrared absorption spectrum should be concordant with the reference standard. | Conforms | Infrared Spectroscopy |
| Identification by HPLC | The retention time of the major peak corresponds to that of the standard solution. | Conforms | HPLC |
Table 2: Purity and Impurity Profile
| Test | Specification | Result | Method |
| Assay (by HPLC) | 98.0% - 102.0% | 99.85% | HPLC |
| Residue on Ignition | Not more than 0.2% w/w | 0.08% | USP <281> |
| Water Content | Not more than 0.5% w/w | 0.22% | Karl Fischer Titration |
| Limit of cis-isomer | Not more than 0.8% | 0.15% | HPLC |
| Glimepiride Related Compound A | Not more than 0.8% | 0.20% | HPLC |
| Glimepiride Related Compound B | Not more than 0.4% | 0.18% | HPLC |
| Glimepiride Related Compound C | Not more than 0.1% | Not Detected | HPLC |
| Glimepiride Related Compound D | Not more than 0.2% | 0.04% | HPLC |
| Any Individual Unspecified Impurity | Not more than 0.1% | 0.06% | HPLC |
| Total Impurities | Not more than 0.5% | 0.43% | HPLC |
Table 3: Residual Solvents
| Solvent | Specification (ppm) | Result (ppm) | Method |
| Methanol | Not more than 3000 | 150 | Headspace GC |
| Acetone | Not more than 5000 | Not Detected | Headspace GC |
| Methylene Chloride | Not more than 600 | Not Detected | Headspace GC |
| Toluene | Not more than 890 | 175 | Headspace GC |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the Certificate of Analysis. These protocols are based on established and validated methods for Glimepiride and are suitable for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination
This method is used to determine the purity of this compound and to quantify its related substances.
-
Chromatographic System:
-
Mobile Phase:
-
A mixture of acetonitrile and a pH 5.3 buffer in a 1:1 ratio. The buffer is prepared by dissolving 4.0 g/L of ammonium acetate in water.[3]
-
-
Standard Solution Preparation:
-
A solution of USP Glimepiride Reference Standard (RS) is prepared in a diluent of methanol and acetonitrile (1:1) to a known concentration.
-
-
Sample Solution Preparation:
-
A solution of this compound is prepared in the diluent to the same concentration as the Standard Solution.
-
-
System Suitability:
-
Calculation:
-
The percentage of this compound and its impurities are calculated by comparing the peak responses from the Sample Solution to those of the Standard Solution.
-
Mass Spectrometry for Identification and Molecular Weight Confirmation
Mass spectrometry is used to confirm the molecular weight of this compound and to provide structural information.
-
Instrumentation:
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).
-
-
Ionization Mode:
-
Electrospray Ionization (ESI) in positive mode.
-
-
Analysis:
-
The sample is infused into the mass spectrometer and the mass-to-charge ratio (m/z) is measured. For this compound, the protonated molecule [M+H]⁺ is expected at m/z 499.7.[1][2]
-
Fragmentation analysis (MS/MS) can be performed to confirm the structure. The fragmentation of this compound is expected to be similar to that of Glimepiride, with a mass shift corresponding to the number of deuterium atoms. For example, a characteristic fragment of Glimepiride is at m/z 352; for this compound, a corresponding fragment would be expected at a higher m/z.[2]
-
Visualizations
Logical Flow of a Certificate of Analysis
The following diagram illustrates the hierarchical structure and logical flow of the information presented in a typical Certificate of Analysis.
Caption: Hierarchical structure of a Certificate of Analysis.
Experimental Workflow for HPLC Purity Analysis
The diagram below outlines the typical workflow for determining the purity of this compound using High-Performance Liquid Chromatography.
Caption: Workflow for HPLC purity analysis of this compound.
References
A Technical Guide to Glimepiride-d8 Reference Standard: From Commercial Sourcing to Bioanalytical Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability and bioanalytical applications of Glimepiride-d8, a critical internal standard for the quantitative analysis of the widely used anti-diabetic drug, Glimepiride. This document outlines key specifications from various suppliers, details established experimental protocols, and visualizes the underlying biochemical pathways and analytical workflows.
Commercial Suppliers of this compound Reference Standard
This compound is available from several reputable suppliers of reference standards. The following table summarizes key information for products from a selection of these vendors. Researchers are advised to request the most recent Certificate of Analysis (CoA) from the supplier for complete and lot-specific data.
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity | Storage Conditions |
| MedChemExpress | This compound | HY-B0104S2 | 2012598-49-9 | C₂₄H₂₆D₈N₄O₅S | 498.67 | - | Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (2 years), -20°C (1 year) |
| Clearsynth | Glimepiride D8 | CS-O-15779 | 2012598-49-9 | C₂₄H₂₆D₈N₄O₅S | 498.7 | - | Enquire with supplier |
| BDG Synthesis | This compound | 130126 | 93479-97-1 (unlabelled) | C₂₄H₂₆D₈N₄O₅S | 498.67 | Target HPLC purity >98%[1][2] | Enquire with supplier |
| Aquigen Bio Sciences | Glimepiride D8 | AQ-G000938 | 2012598-49-9 | C₂₄H₂₆D₈N₄O₅S | 498.7 | Chromatographic Purity >90% | Store at 2-8 °C in a well-closed container[3] |
| Simson Pharma | Glimepiride D8 | G030023 | 2012598-49-9 | C₂₄H₂₆D₈N₄O₅S | 498.67 | Custom Synthesis | Enquire with supplier[4] |
Mechanism of Action: Glimepiride Signaling Pathway
Glimepiride exerts its glucose-lowering effects primarily by stimulating insulin release from pancreatic β-cells.[4][5] This action is mediated through its interaction with the ATP-sensitive potassium (K-ATP) channel on the β-cell membrane.[1][4] The K-ATP channel is a complex of two subunits: the sulfonylurea receptor 1 (SUR1) and the inwardly rectifying potassium channel subunit Kir6.2.[1][6] Glimepiride binds to the SUR1 subunit, leading to the closure of the K-ATP channel.[4][7] This inhibition of potassium efflux causes depolarization of the cell membrane, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.[1][4]
Caption: Glimepiride's mechanism of action in pancreatic β-cells.
Experimental Protocols for Bioanalytical Applications
This compound is predominantly used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Glimepiride in biological matrices such as human plasma.[8] Its stable isotope-labeled nature ensures similar extraction recovery and ionization efficiency to the unlabeled analyte, leading to high accuracy and precision.
Sample Preparation: Protein Precipitation
A common and straightforward method for extracting Glimepiride from plasma is protein precipitation.[9]
Protocol:
-
To 250 µL of plasma sample (calibration standard, quality control, or unknown), add 750 µL of acetonitrile containing the internal standard, this compound (e.g., at a concentration of 0.014 µg/mL).[8]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[8]
-
Centrifuge the samples at 4000 rpm for 20 minutes to pellet the precipitated proteins.[8]
-
Transfer 250 µL of the supernatant to a clean tube.[8]
-
Evaporate the solvent under a stream of nitrogen or in a concentrator at 60°C.[8]
-
Reconstitute the dried residue with 250 µL of the mobile phase (or a suitable solvent like water) and vortex for 30 seconds.[8]
-
The sample is now ready for injection into the UPLC-MS/MS system.
UPLC-MS/MS Method
The following table outlines a typical set of parameters for a validated UPLC-MS/MS method for the analysis of Glimepiride using this compound as an internal standard.[8]
| Parameter | Condition |
| Chromatography | |
| UPLC System | Acquity UPLC (Waters) |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase | Isocratic: 70% Acetonitrile, 30% 0.1% Ammonium Formate |
| Flow Rate | 0.30 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 1.00 min for Glimepiride elution |
| Mass Spectrometry | |
| Mass Spectrometer | Triple Quadrupole (TQD) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Glimepiride | m/z 491.188 → 126.009 |
| Glimepiride-d5 (as an example) | m/z 496.188 → 131.009 |
Method Validation Parameters
A robust bioanalytical method should be validated according to regulatory guidelines. Key validation parameters from a published method are summarized below.[8]
| Parameter | Result |
| Linearity Range | 1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intraday Precision (RSD%) | < 10% |
| Interday Precision (RSD%) | < 10% |
| Accuracy (RE%) | Within ± 5.40% |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the bioanalysis of Glimepiride in plasma samples using this compound as an internal standard.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. bdg.co.nz [bdg.co.nz]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. What is the mechanism of Glimepiride? [synapse.patsnap.com]
- 5. Glimepiride - Wikipedia [en.wikipedia.org]
- 6. Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. iosrjournals.org [iosrjournals.org]
- 9. ajpaonline.com [ajpaonline.com]
Unveiling the Mass Shift: A Technical Guide to Glimepiride-d8 in Bioanalysis
For Immediate Release
This technical guide provides an in-depth analysis of the mass shift between Glimepiride and its deuterated analog, Glimepiride-d8. Tailored for researchers, scientists, and drug development professionals, this document details the underlying principles, experimental methodologies, and practical applications of using this compound as an internal standard in bioanalytical assays.
Introduction to Isotope Dilution and Mass Shift
In the realm of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards is the gold standard. This technique, known as isotope dilution mass spectrometry, relies on the principle of adding a known amount of an isotopically enriched version of the analyte to the sample. The deuterated analog, this compound, serves as an ideal internal standard for Glimepiride quantification due to its chemical similarity and distinct mass difference. This mass shift is the cornerstone of its utility, allowing for precise and accurate measurement of the parent drug by correcting for variations in sample preparation and instrument response.
Calculation of the Mass Shift
The mass shift between Glimepiride and this compound arises from the replacement of eight hydrogen atoms with eight deuterium atoms. The molecular formula for Glimepiride is C24H34N4O5S, and its molecular weight is approximately 490.6 g/mol . The deuterated form, this compound, has the molecular formula C24H26D8N4O5S and a molecular weight of approximately 498.7 g/mol .[1]
The precise location of the deuterium atoms is on the phenyl ring and the ethyl chain, as indicated by its chemical name: 3-Ethyl-4-methyl-N-(2-(4-(N-(((1r,4r)-4-methylcyclohexyl)carbamoyl)sulfamoyl)phenyl-2,3,5,6-d4)ethyl-1,1,2,2-d4)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide.[2][3]
The theoretical mass shift can be calculated by considering the mass difference between deuterium (²H) and protium (¹H).
Table 1: Physicochemical Properties of Glimepiride and this compound
| Property | Glimepiride | This compound |
| Molecular Formula | C24H34N4O5S | C24H26D8N4O5S |
| Monoisotopic Mass | 490.22499 Da | 498.27534 Da |
| Average Molecular Weight | 490.62 g/mol | 498.7 g/mol |
| Mass Shift | - | +8.05035 Da |
Note: The mass shift is calculated based on the difference in monoisotopic masses.
Experimental Methodology: Bioanalytical Quantification of Glimepiride using LC-MS/MS
The use of this compound as an internal standard is prevalent in validated bioanalytical methods for the determination of Glimepiride in biological matrices such as human plasma. A typical workflow involves protein precipitation for sample clean-up, followed by chromatographic separation and mass spectrometric detection.
Sample Preparation
A common method for plasma sample preparation is protein precipitation. This involves adding a precipitating agent, such as acetonitrile, to the plasma sample containing the analyte and the internal standard. After vortexing and centrifugation, the clear supernatant is injected into the LC-MS/MS system.
Figure 1: A generalized workflow for plasma sample preparation.
Liquid Chromatography
Chromatographic separation is typically achieved using a C18 reverse-phase column. The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water).
Mass Spectrometry
A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode is commonly used. The detection is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity.
Table 2: Typical Mass Spectrometric Parameters for Glimepiride and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Glimepiride | 491.2 | 352.1 |
| This compound | 499.3 | 360.2 |
Note: These values may vary slightly depending on the instrument and experimental conditions.
The logic behind MRM involves selecting the protonated molecule ([M+H]⁺) as the precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and then selecting a specific fragment ion in the third quadrupole (Q3) for detection.
Figure 2: The logical flow of a triple quadrupole mass spectrometer in MRM mode.
Conclusion
The deliberate and significant mass shift of this compound relative to Glimepiride is a critical feature that enables its effective use as an internal standard in demanding bioanalytical applications. This technical guide has outlined the basis of this mass shift, provided a summary of the key quantitative data, and detailed the experimental protocols for its use in LC-MS/MS assays. The provided diagrams illustrate the logical workflows and principles that are fundamental to these advanced analytical techniques. By leveraging the unique properties of this compound, researchers can achieve highly accurate and precise quantification of Glimepiride, which is essential for pharmacokinetic, bioequivalence, and other drug development studies.
References
The Role of Glimepiride-d8 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism and application of Glimepiride-d8 as an internal standard in the quantitative analysis of glimepiride. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and bioanalysis.
Introduction: The Gold Standard in Quantitative Analysis
In the landscape of quantitative mass spectrometry (MS), particularly within the complex biological matrices encountered in drug development, achieving the highest levels of accuracy and precision is paramount.[1] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely recognized as the gold standard for mitigating variability throughout the analytical workflow.[1] This guide will delve into the core principles underpinning the use of deuterated internal standards, with a specific focus on the application of this compound in the bioanalysis of the anti-diabetic drug, glimepiride.
The fundamental principle of using a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[1] By introducing a known quantity of this compound into a sample at the initial stage of preparation, it undergoes the same procedural variations as the unlabeled glimepiride. These variations can include loss during sample extraction, inconsistencies in derivatization, and fluctuations in instrument response, such as ion suppression or enhancement in the mass spectrometer's ion source.[1] Because the deuterated internal standard and the analyte behave almost identically during chromatography and ionization, the ratio of their signals remains constant, even if their absolute signal intensities fluctuate.[1] This normalization of the analyte's response to that of the internal standard significantly improves the accuracy and precision of the measurement.[1]
Mechanism of Action of Glimepiride
Glimepiride is a second-generation sulfonylurea drug used to manage type 2 diabetes.[2][3] Its primary mechanism of action is the stimulation of insulin release from pancreatic β-cells.[2][3][4] This process is initiated by glimepiride binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the surface of pancreatic β-cells.[2][5] This binding leads to the closure of these channels, causing depolarization of the cell membrane.[2][3] The subsequent opening of voltage-dependent calcium channels results in an influx of calcium ions, which triggers the exocytosis of insulin-containing granules.[2][3]
Beyond its pancreatic effects, glimepiride also exhibits extrapancreatic actions, including increasing the sensitivity of peripheral tissues to insulin.[2][4] This is thought to involve the translocation of glucose transporter type 4 (GLUT4) to the cell membrane in muscle and fat tissues, which facilitates glucose uptake.[2][6]
This compound as an Internal Standard: Core Principles
The use of this compound as an internal standard is a cornerstone of robust bioanalytical methods for the quantification of glimepiride. Stable isotope-labeled internal standards are considered ideal because they exhibit physical and chemical properties that are very similar to the target analyte.[7]
Key characteristics that make this compound an effective internal standard include:
-
Co-elution: Ideally, the deuterated standard co-elutes perfectly with the analyte, ensuring they experience the same matrix effects during chromatographic separation and ionization.[1][8]
-
Mass Shift: The incorporation of deuterium atoms provides a clear mass shift from the unlabeled analyte, allowing for distinct detection by the mass spectrometer without isotopic crosstalk.[1][8]
-
Chemical and Isotopic Purity: The internal standard must have high chemical and isotopic purity to prevent interference with the analyte signal and ensure accurate quantification.[1]
-
Stability of Deuterium Atoms: The deuterium atoms should be placed in positions that are not susceptible to hydrogen-deuterium (H-D) exchange during sample preparation and analysis.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Glimepiride? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Glimepiride: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Exploratory Studies Using Deuterated Glimepiride: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a theoretical framework for the exploration of deuterated glimepiride. As of the time of writing, specific studies on deuterated glimepiride are not publicly available. The information presented herein is based on the known pharmacology of glimepiride and the established principles of deuterium-modified pharmaceuticals.
Introduction: The Rationale for Deuterating Glimepiride
Glimepiride is a second-generation sulfonylurea widely prescribed for the treatment of type 2 diabetes mellitus. It effectively lowers blood glucose by stimulating insulin secretion from pancreatic β-cells and by exerting extra-pancreatic effects.[1] Despite its efficacy, glimepiride's clinical use can be associated with risks such as hypoglycemia.[1][2] Furthermore, inter-individual variability in its metabolism, primarily mediated by the polymorphic enzyme CYP2C9, can lead to unpredictable patient responses.[3][4][5]
Deuteration, the strategic replacement of hydrogen atoms with their stable isotope deuterium, offers a promising avenue to refine the pharmacokinetic and pharmacodynamic profile of glimepiride. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond. This "kinetic isotope effect" can lead to several potential advantages for a deuterated version of glimepiride:
-
Improved Pharmacokinetic Profile: Slower metabolism can lead to a longer half-life, potentially allowing for once-daily dosing with a lower peak-to-trough ratio, which may reduce the risk of hypoglycemia.
-
Reduced Metabolic Variability: By attenuating the impact of CYP2C9 polymorphisms, deuteration could lead to more predictable plasma concentrations and therapeutic responses across different patient populations.
-
Enhanced Safety Profile: A more controlled metabolic breakdown could potentially reduce the formation of active metabolites, further mitigating the risk of hypoglycemia.
This technical guide outlines a hypothetical exploratory study of deuterated glimepiride, providing a roadmap for its synthesis, preclinical evaluation, and the investigation of its mechanism of action.
Proposed Synthesis of Deuterated Glimepiride
The synthesis of glimepiride involves several key steps, and deuteration can be incorporated at specific positions susceptible to metabolic oxidation.[6][7][8][9][10] The primary site of metabolism for glimepiride is the cyclohexyl ring, which is hydroxylated by CYP2C9 to form the active metabolite M1.[1][2][11][12][13] Therefore, selective deuteration of the cyclohexyl moiety is the most logical approach.
Proposed Synthetic Scheme:
A potential route for the synthesis of deuterated glimepiride would involve the use of a deuterated starting material, specifically, deuterated trans-4-methylcyclohexylamine. This deuterated intermediate can then be incorporated into the standard synthetic pathway for glimepiride.
Experimental Protocol: Synthesis of Deuterated Glimepiride (Hypothetical)
-
Preparation of Deuterated trans-4-methylcyclohexylamine: This can be achieved through methods such as catalytic deuteration of p-methylaniline or reductive amination of p-methylcyclohexanone with a deuterated reducing agent (e.g., sodium borodeuteride) followed by separation of the trans isomer.
-
Synthesis of Deuterated Glimepiride:
-
The deuterated trans-4-methylcyclohexylamine is reacted with a suitable activating agent (e.g., phosgene or a phosgene equivalent) to form the corresponding deuterated isocyanate.
-
Separately, the sulfonylurea precursor, 4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide, is prepared according to established literature methods.[6]
-
The deuterated isocyanate is then reacted with the sulfonylurea precursor in an appropriate solvent (e.g., acetone) to yield deuterated glimepiride.
-
-
Purification and Characterization: The final product would be purified by recrystallization and characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC to confirm its identity, purity, and the location and extent of deuteration.
Pharmacokinetics and Metabolism
The primary objective of deuterating glimepiride is to modulate its pharmacokinetic profile. The following table summarizes the known pharmacokinetic parameters of glimepiride and the predicted changes for a deuterated analog.
Table 1: Pharmacokinetic Parameters of Glimepiride and Predicted Effects of Deuteration
| Parameter | Glimepiride (Reported Values) | Predicted Effect of Deuteration | Rationale |
| Bioavailability | ~100%[6][12] | No significant change | High bioavailability is already observed. |
| Time to Peak (Tmax) | 2-3 hours[13][14] | Potentially prolonged | Slower absorption or first-pass metabolism. |
| Half-life (t½) | 5-8 hours | Increased | Slower metabolism by CYP2C9. |
| Metabolism | Primarily by CYP2C9 to active M1 and inactive M2 metabolites[1][2][11][12][13] | Reduced rate of formation of M1 | Kinetic isotope effect at the site of hydroxylation. |
| Excretion | ~60% renal, ~40% fecal[2] | Shift towards renal excretion of unchanged drug | Slower metabolism would lead to more parent drug being available for renal clearance. |
Experimental Protocol: In Vitro Metabolism Study
-
Incubation: Deuterated glimepiride and non-deuterated glimepiride (as a control) will be incubated with human liver microsomes (HLM) or recombinant CYP2C9 enzymes.
-
Sample Analysis: At various time points, aliquots will be taken and the reaction quenched. The concentrations of the parent drug and its metabolites (M1 and M2) will be quantified using a validated LC-MS/MS method.[15][16][17][18]
-
Data Analysis: The rate of disappearance of the parent drug and the rate of formation of the metabolites will be calculated to determine the kinetic parameters (Km and Vmax). A comparison of these parameters between the deuterated and non-deuterated compounds will reveal the magnitude of the kinetic isotope effect.
Pharmacodynamics and Efficacy
While deuteration is not expected to alter the mechanism of action of glimepiride, the changes in its pharmacokinetic profile could lead to a more favorable pharmacodynamic response.
Table 2: Predicted Pharmacodynamic Effects of Deuterated Glimepiride
| Parameter | Glimepiride | Predicted Effect of Deuterated Glimepiride | Rationale |
| Glucose Lowering | Dose-dependent reduction in blood glucose[1] | More sustained glucose lowering with potentially lower doses | Prolonged half-life and more stable plasma concentrations. |
| Insulin Secretion | Stimulates insulin release from pancreatic β-cells[2][14] | More controlled and sustained insulin release | Smoother plasma concentration profile of the drug. |
| Risk of Hypoglycemia | A known side effect, particularly with higher doses[1][2][14] | Potentially reduced | Lower peak plasma concentrations and a more predictable dose-response relationship. |
Experimental Protocol: Preclinical Efficacy Study in a Diabetic Animal Model
-
Animal Model: A validated animal model of type 2 diabetes (e.g., db/db mice or Zucker diabetic fatty rats) will be used.
-
Dosing: Animals will be divided into groups and treated with either vehicle, glimepiride, or deuterated glimepiride at various dose levels.
-
Monitoring: Blood glucose levels will be monitored at regular intervals over a 24-hour period after a single dose and over a longer period (e.g., 28 days) for a multiple-dose study. Plasma insulin levels and HbA1c will also be measured.
-
Data Analysis: The glucose-lowering efficacy, insulin response, and overall glycemic control will be compared between the different treatment groups.
Signaling Pathway and Experimental Workflow
Glimepiride's Mechanism of Action
Glimepiride primarily acts on the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[14] Its binding to the sulfonylurea receptor 1 (SUR1) subunit of the channel leads to its closure, causing membrane depolarization.[12][14] This, in turn, opens voltage-gated calcium channels, leading to an influx of calcium and subsequent exocytosis of insulin-containing granules.[14] Glimepiride also has extra-pancreatic effects, including increasing insulin sensitivity in peripheral tissues.[1]
Caption: Glimepiride's dual mechanism of action.
Experimental Workflow for Preclinical Evaluation of Deuterated Glimepiride
The following diagram illustrates a logical workflow for the preclinical assessment of a novel deuterated glimepiride candidate.
Caption: Preclinical evaluation workflow.
Conclusion
The deuteration of glimepiride represents a compelling strategy to enhance its therapeutic profile. By leveraging the kinetic isotope effect, a deuterated analog could offer a more favorable pharmacokinetic profile, leading to improved glycemic control with a potentially lower risk of hypoglycemia and reduced inter-patient variability. The exploratory studies outlined in this guide provide a comprehensive, albeit theoretical, framework for the synthesis, preclinical evaluation, and characterization of deuterated glimepiride. Successful execution of these studies would be a critical first step in determining the clinical viability of this promising therapeutic approach for the management of type 2 diabetes.
References
- 1. Glimepiride: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glimepiride - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Glyburide and glimepiride pharmacokinetics in subjects with different CYP2C9 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of CYP2C9 genetic polymorphisms on the efficacy and pharmacokinetics of glimepiride in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. Glimepiride synthesis - chemicalbook [chemicalbook.com]
- 8. US20070082943A1 - Process for preparation of substantially pure glimepiride - Google Patents [patents.google.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. science24.com [science24.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. ClinPGx [clinpgx.org]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. What is the mechanism of Glimepiride? [synapse.patsnap.com]
- 15. Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Various Analytical Methods for Estimation of Glimepiride [ijaresm.com]
- 17. ajpaonline.com [ajpaonline.com]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Initial Assessment of Glimepiride-d8 in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the initial assessment of Glimepiride-d8 in biological matrices, primarily focusing on its role as an internal standard in the quantitative analysis of glimepiride. The methodologies and data presented are intended to support the development and validation of robust bioanalytical assays.
Introduction to Glimepiride and the Role of Deuterated Internal Standards
Glimepiride is a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus. Its primary mechanism of action involves stimulating the release of insulin from pancreatic β-cells. Accurate quantification of glimepiride in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.
The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is the gold standard in quantitative mass spectrometry. Deuterated standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by a mass spectrometer. This near-identical physicochemical behavior ensures that the internal standard closely mimics the analyte during sample preparation, chromatography, and ionization, thereby compensating for variability in extraction recovery and matrix effects.
Mechanism of Action of Glimepiride
Glimepiride exerts its glucose-lowering effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the surface of pancreatic β-cells. This binding inhibits the channel, leading to membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, causing an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules, resulting in insulin release into the bloodstream.[1]
Experimental Protocols for Bioanalysis
The following protocols are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of glimepiride in human plasma, utilizing this compound as the internal standard.[2]
3.1. Materials and Reagents
-
Glimepiride reference standard
-
This compound internal standard (IS)
-
HPLC-grade methanol, acetonitrile
-
Ammonium formate
-
Formic acid
-
Human plasma (with anticoagulant, e.g., heparin)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
3.2. Stock and Working Solutions Preparation
-
Glimepiride Stock Solution (1 mg/mL): Accurately weigh and dissolve glimepiride in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standards: Prepare serial dilutions of the glimepiride stock solution with a methanol-water (50:50, v/v) mixture to create calibration curve (CC) and quality control (QC) standards.
-
Internal Standard Working Solution (e.g., 500 ng/mL): Dilute the this compound stock solution with water.
3.3. Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 200 µL of plasma sample (blank, CC, QC, or unknown), add 25 µL of the IS working solution. Add 700 µL of 2.5% ortho-phosphoric acid in water, vortex, and load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water.
-
Elution: Elute the analyte and IS with 1 mL of an acetonitrile-methanol (1:1, v/v) solution containing 0.05% formic acid.
-
The eluate is then ready for LC-MS/MS analysis.
3.4. LC-MS/MS Conditions
| Parameter | Typical Conditions |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 100 mm × 3 mm, 3.0-µm particle size) |
| Mobile Phase | Acetonitrile and 2 mM ammonium formate (pH 3.5 with formic acid) in an 88:12 (v/v) ratio |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Glimepiride: m/z 491.2 → 351.8This compound: m/z 499.3 → 359.9 |
| Dwell Time | 200 ms |
Bioanalytical Method Validation Data
The following tables summarize typical validation parameters for a bioanalytical method for glimepiride in human plasma using a deuterated internal standard. The data is compiled from various published studies.[2][3][4]
Table 1: Calibration Curve and Sensitivity
| Parameter | Typical Value |
| Linearity Range (ng/mL) | 2.0 - 650.0 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Weighting Factor | 1/x² |
| Lower Limit of Quantitation (LLOQ) (ng/mL) | 2.0 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 2.0 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 6.0 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium | 250.0 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 500.0 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Parameter | Glimepiride | This compound (IS) |
| Recovery (%) | ||
| Low QC | ~82 | ~83 |
| Medium QC | ~83 | ~83 |
| High QC | ~83 | ~82 |
| Matrix Effect | Close to 1.0 (indicating minimal effect) | Close to 1.0 (indicating minimal effect) |
Conclusion
The initial assessment of this compound in biological matrices is primarily centered on its application as a robust internal standard for the accurate quantification of glimepiride. The use of LC-MS/MS with a deuterated internal standard provides high sensitivity, specificity, and reliability, meeting the stringent requirements for bioanalytical method validation as per regulatory guidelines. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and scientists in the development and implementation of bioanalytical methods for glimepiride.
References
- 1. What is the mechanism of Glimepiride? [synapse.patsnap.com]
- 2. Rapid and Specific Approach for Direct Measurement of Glimepiride in Human Plasma by LC–ESI-MS–MS Employing Automated 96 Well Format: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Determination of glimepiride in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Glimepiride in Human Plasma by LC-MS/MS using Glimepiride-d8
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glimepiride is an oral hypoglycemic agent of the sulfonylurea class used in the management of type 2 diabetes mellitus.[1][2] It primarily acts by stimulating the release of insulin from pancreatic β-cells.[1][2] Accurate and reliable quantification of Glimepiride in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Glimepiride in human plasma, utilizing its deuterated analog, Glimepiride-d8, as the internal standard (IS). The method is designed for high-throughput analysis, offering a rapid and reliable workflow from sample preparation to data acquisition.
Physicochemical Properties
A summary of the relevant physicochemical properties of Glimepiride and its internal standard, this compound, is provided in the table below.
| Property | Glimepiride | This compound |
| Chemical Formula | C24H34N4O5S | C24H26D8N4O5S |
| Molecular Weight | 490.62 g/mol [1][3] | ~498.7 g/mol |
| Monoisotopic Mass | 490.2250 g/mol [3] | ~498.2754 g/mol |
| Structure | 1-[[p-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]phenyl]sulfonyl]-3-(trans-4-methylcyclohexyl)urea[4][5] | Deuterated analog of Glimepiride |
Experimental Protocols
This section details the protocols for sample preparation, and the LC-MS/MS instrumentation and conditions.
Sample Preparation: Protein Precipitation (PPT)
This protocol is suitable for rapid sample clean-up.
Materials:
-
Human plasma samples
-
This compound internal standard working solution (e.g., 100 ng/mL in acetonitrile)
-
Acetonitrile (HPLC grade), chilled at -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of chilled acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 88:12 acetonitrile:2 mM ammonium formate, pH 3.5).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol provides a cleaner extract, which can be beneficial for achieving lower limits of quantification.
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
SPE cartridges (e.g., C18, 100 mg, 1 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
0.05% Formic acid in water
-
Elution solvent (e.g., acetonitrile:methanol (1:1, v/v) with 0.05% formic acid)[4]
-
SPE vacuum manifold
-
Collection tubes or 96-well plate
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.05% formic acid in water.
-
Sample Loading: Mix 200 µL of plasma with 20 µL of the this compound internal standard and 200 µL of 0.05% formic acid in water. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Drying: Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the analyte and internal standard with 1 mL of the elution solvent into a clean collection tube.[4]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.
LC-MS/MS Method
The following table summarizes the optimized liquid chromatography and mass spectrometry parameters for the analysis of Glimepiride and this compound.
| Parameter | Condition |
| Liquid Chromatography | |
| LC System | UPLC/HPLC system |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 2 mM Ammonium Formate in water with 0.1% Formic Acid (pH adjusted to 3.5)[4] |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min[4] |
| Gradient | Isocratic: 88% B[4] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | ~2 minutes |
| Mass Spectrometry | |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | |
| Glimepiride | Precursor: 491.2 m/z, Product: 351.8 m/z[4] |
| This compound | Precursor: 499.3 m/z, Product: 359.9 m/z[4] |
Method Validation and Performance
The method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability. A typical linear range for this assay is 2.0–650.0 ng/mL in human plasma.[4]
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the LC-MS/MS analysis of Glimepiride.
Caption: Experimental workflow for Glimepiride analysis.
Glimepiride Fragmentation Pathway
This diagram shows the proposed fragmentation of the Glimepiride precursor ion to its major product ion.
Caption: Proposed fragmentation of Glimepiride.
The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of Glimepiride in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The detailed protocols for sample preparation and instrumental analysis can be readily implemented in a regulated bioanalytical laboratory to support clinical and preclinical studies of Glimepiride.
References
Application Note: High-Throughput Quantification of Glimepiride in Human Plasma using Glimepiride-d8 as an Internal Standard by UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of glimepiride in human plasma. The use of a stable isotope-labeled internal standard, Glimepiride-d8, ensures high accuracy and precision, making this method suitable for pharmacokinetic, bioequivalence, and drug-drug interaction studies. The protocol employs a straightforward protein precipitation method for sample preparation, enabling high-throughput analysis.
Introduction
Glimepiride is an oral sulfonylurea medication used to treat type 2 diabetes mellitus. It acts by stimulating the release of insulin from pancreatic β-cells and may also have extrapancreatic effects.[1] Accurate determination of glimepiride concentrations in plasma is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry. The SIL-IS co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations in sample preparation and matrix effects. This application note provides a detailed protocol for the extraction and quantification of glimepiride in human plasma using this compound as an internal standard.
Experimental Workflow
Caption: Workflow for the UPLC-MS/MS analysis of glimepiride in plasma.
Role of the Internal Standard
Caption: Role of this compound as an internal standard.
Quantitative Data Summary
The following tables summarize the key parameters for the validated UPLC-MS/MS method for the determination of glimepiride in human plasma.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Chromatography | |
| UPLC System | Waters Acquity UPLC or equivalent |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase | Acetonitrile: 0.1% Ammonium Formate (70:30, v/v)[2] |
| Flow Rate | 0.30 mL/min[2] |
| Column Temperature | 40 °C[3] |
| Injection Volume | 10 µL[2] |
| Run Time | ~2.5 min[4] |
| Mass Spectrometry | |
| Mass Spectrometer | Triple Quadrupole (TQD) Mass Spectrometer[2] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[2] |
| MRM Transitions | |
| Glimepiride | m/z 491.2 → 126.0[2] |
| This compound | m/z 499.2 → 134.0 (projected) |
Note: The MRM transition for this compound is projected based on the expected mass shift from deuterium labeling. The exact transition should be optimized during method development.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 100 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.999[5] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[2] |
| Intra-day Precision (%RSD) | |
| LLOQ (1 ng/mL) | < 15% |
| Low QC (3 ng/mL) | < 10%[2] |
| Mid QC (40 ng/mL) | < 10%[2] |
| High QC (80 ng/mL) | < 10%[2] |
| Inter-day Precision (%RSD) | |
| LLOQ (1 ng/mL) | < 15% |
| Low QC (3 ng/mL) | < 10%[2] |
| Mid QC (40 ng/mL) | < 10%[2] |
| High QC (80 ng/mL) | < 10%[2] |
| Accuracy (%RE) | |
| LLOQ (1 ng/mL) | ± 20% |
| Low QC (3 ng/mL) | ± 15%[2] |
| Mid QC (40 ng/mL) | ± 15%[2] |
| High QC (80 ng/mL) | ± 15%[2] |
| Recovery | > 80%[1] |
| Matrix Effect | Minimal and compensated by IS |
| Stability | |
| Bench-top (4 hours) | Stable[6] |
| Freeze-thaw (3 cycles) | Stable[6] |
| Long-term (-80 °C, 39 days) | Stable[2] |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Glimepiride Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of glimepiride reference standard in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Glimepiride Working Solutions: Prepare working solutions by serial dilution of the stock solution with methanol:water (50:50, v/v) to achieve concentrations for calibration standards and quality control (QC) samples.[1]
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with acetonitrile to the desired concentration. The optimal concentration should be determined during method development.
Preparation of Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking blank human plasma with the appropriate glimepiride working solutions to achieve final concentrations within the desired linear range (e.g., 1, 2, 5, 10, 25, 50, 75, and 100 ng/mL).[2]
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.[2]
Plasma Sample Preparation (Protein Precipitation)
-
Label polypropylene microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 250 µL of plasma sample, calibration standard, or QC into the corresponding labeled tube.[2]
-
Add a fixed volume (e.g., 50 µL) of the this compound internal standard working solution to each tube (except for blank samples) and vortex briefly.
-
Add 750 µL of acetonitrile to each tube to precipitate the plasma proteins.[2]
-
Vortex mix the samples for 30 seconds.[2]
-
Centrifuge the samples at 4000 rpm for 20 minutes to pellet the precipitated proteins.[2]
-
Carefully transfer 250 µL of the supernatant to a clean tube or a 96-well plate.[2]
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40-60 °C.[2][4]
-
Reconstitute the dried residue with 250 µL of the mobile phase (acetonitrile: 0.1% ammonium formate, 70:30, v/v).[2]
-
Vortex for 30 seconds to ensure complete dissolution.[2]
-
Transfer the reconstituted samples to autosampler vials or a 96-well plate for analysis.
UPLC-MS/MS Analysis
-
Set up the UPLC-MS/MS system with the conditions specified in Table 1.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Create a sequence table including blank samples, calibration standards, QC samples, and unknown plasma samples.
-
Inject 10 µL of each sample into the UPLC-MS/MS system.[2]
-
Acquire data using the multiple reaction monitoring (MRM) mode.
Data Analysis
-
Integrate the peak areas for glimepiride and this compound for all samples.
-
Calculate the peak area ratio of glimepiride to this compound.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (1/x or 1/x²) linear regression.
-
Determine the concentration of glimepiride in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The described UPLC-MS/MS method using this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantification of glimepiride in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making it well-suited for large-scale clinical and research studies. The method has been shown to be accurate and precise over a clinically relevant concentration range.
References
- 1. researchgate.net [researchgate.net]
- 2. iosrjournals.org [iosrjournals.org]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of glimepiride in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpras.com [ijpras.com]
Application Note: Solid Phase Extraction Protocol for Glimepiride and Glimepiride-d8 in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glimepiride is an oral hypoglycemic agent of the sulfonylurea class used in the treatment of type 2 diabetes mellitus. Accurate and reliable quantification of Glimepiride and its stable isotope-labeled internal standard, Glimepiride-d8, in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Solid Phase Extraction (SPE) is a robust and selective sample preparation technique that effectively removes matrix interferences, leading to cleaner extracts and improved analytical sensitivity and accuracy. This application note provides a detailed protocol for the extraction of Glimepiride and this compound from human plasma using reversed-phase SPE cartridges, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the described SPE-LC-MS/MS method for the analysis of Glimepiride.
| Parameter | Value | Reference |
| Analyte | Glimepiride | [1] |
| Internal Standard | This compound | [2] |
| Biological Matrix | Human Plasma | [1][2] |
| SPE Sorbent | Reversed-Phase (e.g., C18, Oasis HLB) | [1][2][3] |
| Recovery | 81.91% - 100% | [1][2] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | [1] |
| Linearity Range | 2.0 - 650.0 ng/mL | [2] |
| Inter-day Precision (%RSD) | < 15% | [4][5] |
| Inter-day Accuracy (%Bias) | Within ±15% | [4][5] |
Experimental Protocols
This section details the step-by-step methodology for the solid phase extraction of Glimepiride and this compound from human plasma.
Materials and Reagents
-
Glimepiride and this compound reference standards
-
Human plasma (with anticoagulant, e.g., heparin)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or Milli-Q)
-
Formic acid (or other acid for pH adjustment)
-
Solid Phase Extraction (SPE) cartridges (e.g., Sep-Pak® C18, 100 mg, 1 cc or Oasis HLB)[1][3]
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
-
Evaporation system (e.g., nitrogen evaporator)
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Glimepiride and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Glimepiride stock solution with a 50:50 (v/v) mixture of methanol and water to create working standard solutions for calibration curve and quality control (QC) samples.[2]
-
Internal Standard Working Solution: Dilute the this compound stock solution with an appropriate solvent to a final concentration (e.g., 500 ng/mL).[2]
-
Calibration and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at various concentrations.
-
Sample Pre-treatment:
-
Thaw plasma samples, calibration standards, and QC samples at room temperature.
-
To a 100 µL aliquot of plasma, add the internal standard (this compound) working solution.[1]
-
Acidify the sample by adding a solution like 0.4% trifluoroacetic acid (TFA) in water or 2.5% ortho-phosphoric acid. This step is crucial for enhancing the retention of the acidic Glimepiride on the reversed-phase sorbent.
-
Solid Phase Extraction (SPE) Protocol
The following protocol is a general guideline and can be adapted based on the specific SPE cartridge used.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through the sorbent bed. This step solvates the stationary phase.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of water (acidified to a similar pH as the pre-treated sample) through the sorbent. This prepares the sorbent for sample loading in an aqueous environment.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned and equilibrated SPE cartridge at a slow, controlled flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge to remove endogenous interferences.
-
Wash 1 (Polar Interferences): Pass 1 mL of an aqueous wash solution (e.g., 5% methanol in water) to remove salts and other polar impurities.
-
Wash 2 (Less Polar Interferences): A second wash with a slightly stronger organic solvent mixture may be employed if necessary, ensuring it does not elute the analytes of interest.
-
-
Elution: Elute the retained Glimepiride and this compound from the SPE cartridge using an appropriate elution solvent.
-
A common elution solvent is a mixture of an organic solvent and a small amount of acid or base to ensure the analyte is in its neutral form for efficient elution. A suitable elution solvent is a mixture of acetonitrile and methanol (1:1, v/v) containing 0.05% formic acid or a mixture of methylene chloride and methanol (2:1, v/v).[1][2]
-
Elute with 1 mL of the chosen solvent.
-
Post-Extraction Processing
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for injection into the LC-MS/MS system.
Visualizations
SPE Workflow for Glimepiride and this compound
Caption: SPE workflow for Glimepiride extraction.
Logical Relationship of Analytical Method
References
- 1. LC-MS/MS determination of glimepiride in human plasma with a high recovery at picogram scale : pharmacokinetic study after oral administration - Acta Chromatographica - Tom Vol. 34, no. 1 (2022) - BazTech - Yadda [yadda.icm.edu.pl]
- 2. Rapid and Specific Approach for Direct Measurement of Glimepiride in Human Plasma by LC–ESI-MS–MS Employing Automated 96 Well Format: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. Development and Validation of Liquid Chromatography Method for Determination of Glimepiride in Presence of (Vimto®) Soft Drinks in Rats: Application to Pharmacokinetics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Determination of Glimepiride in Human Plasma using Protein Precipitation and LC-MS/MS with Glimepiride-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glimepiride is a second-generation sulfonylurea oral hypoglycemic agent used for the treatment of non-insulin-dependent (Type 2) diabetes mellitus. Accurate and reliable quantification of Glimepiride in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note details a robust and sensitive bioanalytical method for the determination of Glimepiride in human plasma using a simple and efficient protein precipitation (PPT) extraction procedure followed by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The use of a stable isotope-labeled internal standard, Glimepiride-d8, ensures high accuracy and precision.
Protein precipitation is a widely adopted technique in bioanalysis due to its simplicity, speed, and cost-effectiveness.[1] It involves the addition of an organic solvent, typically acetonitrile, to a plasma sample to denature and precipitate plasma proteins.[1] This process effectively removes a large portion of the matrix components, which can interfere with the analysis, while leaving the analyte of interest in the supernatant for subsequent analysis.
This method has been validated following the United States Food and Drug Administration (US FDA) guidelines for bioanalytical method validation and is suitable for high-throughput analysis in a regulated laboratory environment.[2]
Experimental
Materials and Reagents
-
Glimepiride (purity ≥98%) and This compound (isotopic purity ≥95%) were sourced from a reputable supplier.
-
Acetonitrile (HPLC grade) and Methanol (HPLC grade) were purchased from a chemical supplier.
-
Ammonium formate (analytical grade) was also purchased.[2]
-
Dimethyl sulfoxide (DMSO) was used for stock solution preparation.[2]
-
Water (HPLC grade) was generated using a water purification system.[2]
-
Human plasma (with K2-EDTA as anticoagulant) was obtained from a certified blood bank.
Instrumentation
A UPLC system coupled with a triple quadrupole mass spectrometer was used for the analysis. The specific models and their configurations are detailed in the table below.
Table 1: Instrumentation and Analytical Conditions
| Parameter | Specification |
| UPLC System | Acquity UPLC (Waters Corp.) |
| Analytical Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40 °C |
| Autosampler Temperature | 10 °C |
| Mobile Phase | Isocratic: 70% Acetonitrile and 30% 0.1% Ammonium Formate in Water[2] |
| Flow Rate | 0.30 mL/min[2] |
| Injection Volume | 10.0 µL[2] |
| Mass Spectrometer | Triple Quadrupole (TQD) Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[2] |
| Data Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Mass Spectrometry Parameters
The mass spectrometer was tuned for optimal response for Glimepiride and this compound. The specific MRM transitions and compound-dependent parameters are summarized in the table below.
Table 2: Optimized Mass Spectrometry Parameters
| Parameter | Glimepiride | This compound |
| Precursor Ion (m/z) | 491.2 | 499.2 |
| Product Ion (m/z) | 352.2 | 360.2 |
| Dwell Time (s) | 0.1 | 0.1 |
| Cone Voltage (V) | 30 | 30 |
| Collision Energy (eV) | 20 | 20 |
Note: The MRM transition for this compound is predicted based on the stable isotope-labeled structure. Actual values may need to be optimized during method development.
Protocols
Preparation of Stock and Working Solutions
-
Glimepiride Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Glimepiride in DMSO.
-
Glimepiride Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve the desired concentrations for calibration standards and quality control (QC) samples.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in DMSO.
-
This compound IS Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 mixture of acetonitrile and water.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Prepare calibration standards by spiking blank human plasma with the appropriate Glimepiride working solutions to achieve final concentrations in the range of 1 - 500 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 1 ng/mL
-
Low QC (LQC): 3 ng/mL
-
Medium QC (MQC): 200 ng/mL
-
High QC (HQC): 400 ng/mL
-
Sample Preparation: Protein Precipitation
The following protocol outlines the steps for the protein precipitation of plasma samples.
-
Label microcentrifuge tubes for each sample, standard, and QC.
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 25 µL of the this compound IS working solution (100 ng/mL).
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean set of labeled tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue with 100 µL of the mobile phase (70% Acetonitrile and 30% 0.1% Ammonium Formate in Water).[2]
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted samples to UPLC vials or a 96-well plate for analysis.
Caption: Workflow for Glimepiride analysis.
Method Validation Summary
The bioanalytical method was validated for linearity, sensitivity, accuracy, precision, recovery, and stability. The results are summarized in the tables below.
Table 3: Calibration Curve and Sensitivity
| Parameter | Result |
| Calibration Curve Range | 1 - 500 ng/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 4: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LLOQ | 1 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| LQC | 3 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| MQC | 200 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| HQC | 400 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
Note: The acceptance criteria are based on FDA guidelines.
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| LQC | 3 | Consistent, precise, and reproducible | Within acceptable limits |
| MQC | 200 | Consistent, precise, and reproducible | Within acceptable limits |
| HQC | 400 | Consistent, precise, and reproducible | Within acceptable limits |
Conclusion
This application note provides a detailed and validated method for the quantification of Glimepiride in human plasma using a simple protein precipitation protocol with this compound as the internal standard, followed by UPLC-MS/MS analysis. The method is sensitive, accurate, precise, and suitable for high-throughput bioanalysis in support of clinical and preclinical studies. The straightforward sample preparation procedure and rapid chromatographic run time make this method efficient and cost-effective for the routine analysis of Glimepiride.
References
Application Note: High-Throughput Analysis of Glimepiride and Glimepiride-d8 in Human Plasma by UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glimepiride is an oral hypoglycemic agent of the sulfonylurea class used in the management of type 2 diabetes mellitus.[1] Accurate and sensitive quantification of Glimepiride in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note describes a robust and sensitive UPLC-MS/MS method for the determination of Glimepiride and its deuterated internal standard, Glimepiride-d8, in human plasma. The method utilizes a simple protein precipitation extraction procedure and offers a short analysis time, making it suitable for high-throughput applications.
Experimental
Materials and Reagents
-
Glimepiride and this compound reference standards
-
HPLC grade methanol, acetonitrile, and water
-
Formic acid and ammonium formate
-
Human plasma (blank)
UPLC-MS/MS Instrumentation
A Waters Acquity UPLC system coupled to a triple quadrupole mass spectrometer (TQD) was used for the analysis.[1]
Chromatographic Conditions
The chromatographic separation was achieved on an Acquity UPLC BEH C18 column. A summary of the UPLC conditions is provided in Table 1.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid or 2 mM Ammonium Formate in Water (e.g., 70:30 v/v or 88:12 v/v)[1][2][3] |
| Flow Rate | 0.3 - 0.5 mL/min[1][2][3] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 45°C[3] |
| Run Time | Approximately 1.6 - 3 minutes[2][3][4] |
Mass Spectrometric Conditions
The mass spectrometer was operated in the positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) was used for the quantification of Glimepiride and this compound. The optimized MS/MS parameters are summarized in Table 2.
Table 2: Optimized Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Glimepiride | 491.2 | 352.2[4] | 125 | 80 | 13 |
| This compound | 499.3 | 360.0[2][3] | 125 | 78 | 16 |
Protocol: Sample Preparation and Analysis
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of Glimepiride and this compound in methanol (e.g., 1 mg/mL).
-
Working Solutions: Prepare serial dilutions of the Glimepiride stock solution with methanol to create working solutions for calibration standards and QC samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile to achieve a final concentration of, for example, 14 ng/mL.[1]
-
Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to prepare a series of calibration standards (e.g., 1-100 ng/mL) and QC samples at low, medium, and high concentrations.[1]
Sample Preparation (Protein Precipitation)
-
To 250 µL of plasma sample (blank, standard, QC, or unknown), add 750 µL of the internal standard working solution in acetonitrile.[1]
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge the samples at 4000 rpm for 20 minutes.[1]
-
Transfer 250 µL of the supernatant to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen at 60°C.[1]
-
Reconstitute the residue with 250 µL of water and vortex for 30 seconds.[1]
-
Inject 10 µL of the reconstituted sample into the UPLC-MS/MS system.[1]
Method Validation Summary
The described method was validated according to the US FDA guidelines for bioanalytical method validation.[1] A summary of the validation parameters is presented in Table 3.
Table 3: Method Validation Data Summary
| Parameter | Result |
| Linearity Range | 1 - 100 ng/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.999[3] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1] |
| Intra-day Precision (%RSD) | < 10%[1] |
| Inter-day Precision (%RSD) | < 10%[1] |
| Accuracy (%RE) | Within ± 5.40%[1] |
| Recovery | 51.20% - 63.44% for Glimepiride; 80.03% for IS[1] |
| Matrix Effect | Ranged from 0.9864 to 1.0310[1] |
Experimental Workflow Diagram
Caption: UPLC-MS/MS experimental workflow for Glimepiride analysis.
Conclusion
The UPLC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of Glimepiride in human plasma. The simple sample preparation and short run time make it highly suitable for routine analysis in a bioanalytical laboratory, supporting pharmacokinetic and clinical studies.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and Specific Approach for Direct Measurement of Glimepiride in Human Plasma by LC–ESI-MS–MS Employing Automated 96 Well Format: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpras.com [ijpras.com]
Application of Glimepiride-d8 in Bioequivalence Studies of Glimepiride: A Comprehensive Guide
Introduction
Glimepiride is a widely prescribed oral sulfonylurea medication for the management of type 2 diabetes mellitus. Its primary mechanism of action involves stimulating insulin secretion from pancreatic beta cells. To ensure the therapeutic equivalence of generic formulations of glimepiride, regulatory agencies require bioequivalence (BE) studies. These studies are crucial for demonstrating that the generic product performs in the same manner as the innovator drug. A critical component of these studies is the use of a stable, isotopically labeled internal standard for the accurate quantification of glimepiride in biological matrices. Glimepiride-d8, a deuterated analog of glimepiride, serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its similar physicochemical properties to the analyte and its distinct mass-to-charge ratio. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the bioequivalence assessment of glimepiride formulations.
I. Bioanalytical Method for Glimepiride Quantification using LC-MS/MS
A robust and validated bioanalytical method is the cornerstone of a successful bioequivalence study. The following protocol outlines a typical LC-MS/MS method for the determination of glimepiride in human plasma, utilizing this compound as the internal standard (IS).
Materials and Reagents
-
Glimepiride reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ammonium formate (analytical grade)
-
Water (deionized or HPLC grade)
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic and Mass Spectrometric Conditions
The following table summarizes the typical instrument parameters for the analysis of glimepiride and this compound.
| Parameter | Condition |
| Chromatographic Conditions | |
| HPLC Column | C18 column (e.g., 50 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 2 mM ammonium formate with 0.1% formic acid (gradient or isocratic elution)[1] |
| Flow Rate | 0.5 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Mass Spectrometric Conditions | |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| Monitored Transitions (m/z) | Glimepiride: 491.2 → 352.1; this compound: 499.3 → 360.2[1] |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | ~200 ms per transition |
Experimental Workflow for Sample Analysis
The following diagram illustrates the general workflow for the analysis of plasma samples in a glimepiride bioequivalence study.
II. Bioequivalence Study Protocol
A typical bioequivalence study for glimepiride is designed as a single-dose, randomized, open-label, two-period, two-sequence crossover study in healthy human volunteers under fasting or fed conditions.[2]
Study Design and Conduct
The logical flow of a standard bioequivalence study is depicted in the diagram below.
References
- 1. Rapid and Specific Approach for Direct Measurement of Glimepiride in Human Plasma by LC–ESI-MS–MS Employing Automated 96 Well Format: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioequivalence and pharmacokinetic evaluation of two formulations of glimepiride 2 mg: a single-dose, randomized-sequence, open-label, two-way crossover study in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for the Quantification of Glimepiride in Human Plasma using Glimepiride-d8 by LC-MS/MS
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glimepiride is a medium-to-long-acting sulfonylurea antidiabetic drug used for the management of type 2 diabetes mellitus.[1] Accurate and reliable quantification of Glimepiride in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides a detailed standard operating procedure (SOP) for the determination of Glimepiride in human plasma using a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a stable isotope-labeled internal standard, Glimepiride-d8.
The use of an isotopically labeled internal standard like this compound is the gold standard for quantitative bioanalysis as it co-elutes with the analyte and experiences similar ionization effects, thus correcting for variations in sample preparation and instrument response. This method employs a simple protein precipitation technique for sample preparation, ensuring high throughput and efficiency.
Principle
This method is based on the principle of liquid chromatography-tandem mass spectrometry (LC-MS/MS). Following a protein precipitation extraction from human plasma, Glimepiride and its deuterated internal standard (this compound) are separated chromatographically on a reverse-phase C18 column. The separated compounds are then ionized using positive ion electrospray ionization (ESI+) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of Glimepiride to this compound against a calibration curve constructed from standards of known concentrations.
Materials and Reagents
| Material/Reagent | Grade/Purity | Supplier |
| Glimepiride | ≥99.5% | Commercially Available |
| This compound | ≥98% | Com. Available |
| Acetonitrile | HPLC or LC-MS Grade | Com. Available |
| Methanol | HPLC or LC-MS Grade | Com. Available |
| Formic Acid | LC-MS Grade | Com. Available |
| Ammonium Acetate | LC-MS Grade | Com. Available |
| Water | Deionized, Type I | In-house or Com. Available |
| Human Plasma (with Anticoagulant) | Blank, Drug-free | Com. Available |
Equipment
| Equipment | Specification |
| Liquid Chromatograph (LC) | Binary or Quaternary Pump System |
| Mass Spectrometer (MS) | Triple Quadrupole |
| Autosampler | Capable of 10 µL injections |
| Analytical Balance | 4 or 5 decimal places |
| Centrifuge | Refrigerated, capable of 4000 x g |
| Vortex Mixer | Standard |
| Pipettes | Calibrated, various volumes |
| Nitrogen Evaporator | Optional, for sample concentration |
Experimental Protocols
Preparation of Stock and Working Solutions
5.1.1. Glimepiride Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of Glimepiride reference standard.
-
Dissolve in a 10 mL volumetric flask with methanol.
-
Vortex to ensure complete dissolution and make up to the mark with methanol.
-
Store at 2-8°C.
5.1.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in a 1 mL volumetric flask with methanol.
-
Vortex to ensure complete dissolution and make up to the mark with methanol.
-
Store at 2-8°C.
5.1.3. Glimepiride Working Solutions:
-
Prepare a series of working solutions by serially diluting the Glimepiride stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations for calibration standards and quality control samples.
5.1.4. This compound Internal Standard (IS) Working Solution (e.g., 500 ng/mL):
-
Dilute the this compound stock solution with water to the desired final concentration.[2]
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Prepare calibration standards by spiking blank human plasma with the appropriate Glimepiride working solutions to achieve a concentration range of, for example, 1 to 100 ng/mL.[3]
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards. For instance, 3 ng/mL (LQC), 40 ng/mL (MQC), and 80 ng/mL (HQC).[3]
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.
-
Pipette 250 µL of plasma (blank, standard, QC, or unknown) into the corresponding labeled tube.[3]
-
Add 750 µL of the this compound internal standard working solution in acetonitrile.[3]
-
Vortex the mixture for 30 seconds to precipitate the plasma proteins.[3]
-
Centrifuge the tubes at 4000 rpm for 20 minutes.[3]
-
Carefully transfer 250 µL of the supernatant to a clean tube or a 96-well plate.[3]
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 60°C (optional, but can improve sensitivity).[3]
-
Reconstitute the dried residue with 250 µL of the mobile phase (e.g., water) and vortex for 30 seconds.[3]
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.[3]
LC-MS/MS Analytical Method
5.4.1. Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18, e.g., 50 x 4.6 mm, 5 µm |
| Mobile Phase A | 2 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Gradient | Isocratic (e.g., 88% B) or a suitable gradient |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Run Time | ~2.5 minutes |
5.4.2. Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Glimepiride: m/z 491.2 → 352.1 This compound: m/z 499.3 → 360.0 |
| Dwell Time | 200 ms |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 100 L/hr |
| Desolvation Gas Flow | 450 L/hr |
Note: The specific voltages (capillary, cone) and collision energies should be optimized for the specific instrument being used.
Data Presentation: Method Performance Characteristics
The following tables summarize the expected quantitative performance of this method based on literature data.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Glimepiride | 1 - 100 | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |
| LQC | 3 | < 10 | ± 5.40 | < 10 | ± 5.40 |
| MQC | 40 | < 10 | ± 5.40 | < 10 | ± 5.40 |
| HQC | 80 | < 10 | ± 5.40 | < 10 | ± 5.40 |
Data adapted from a representative UPLC-MS/MS method.[3]
Table 3: Recovery
| Analyte | QC Level | Mean Recovery (%) |
| Glimepiride | Low | ~85 - 90 |
| Medium | ~85 - 90 | |
| High | ~85 - 90 |
Absolute recovery for Glimepiride has been reported to be around 88.70%.[4]
Visualizations
Caption: Experimental workflow for Glimepiride quantification.
Caption: Logic of using an internal standard for accurate quantification.
References
- 1. storage.googleapis.com [storage.googleapis.com]
- 2. Rapid and Specific Approach for Direct Measurement of Glimepiride in Human Plasma by LC–ESI-MS–MS Employing Automated 96 Well Format: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Matrix effects in Glimepiride analysis with Glimepiride-d8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the bioanalysis of Glimepiride, with a focus on mitigating matrix effects using Glimepiride-d8 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect Glimepiride analysis?
A1: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix (e.g., plasma, urine).[1][2][3] This can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification of Glimepiride.[1][4] In bioanalytical LC-MS/MS assays, endogenous components of biological fluids are a primary cause of these effects.[5]
Q2: How does a deuterated internal standard like this compound help in mitigating matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for compensating for matrix effects.[6][7] Because this compound is chemically almost identical to Glimepiride, it co-elutes and experiences similar ionization suppression or enhancement.[8] By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise results.[6]
Q3: I am observing poor peak shapes and inconsistent results for Glimepiride. Could this be due to matrix effects?
A3: Yes, inconsistent results, poor peak shape, and reduced sensitivity are common indicators of significant matrix effects.[2][9] It is crucial to evaluate the extent of matrix effects during method development and validation.
Q4: What are the common sample preparation techniques to reduce matrix effects for Glimepiride analysis?
A4: Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[10][11] While PPT is a simpler method, LLE and SPE generally provide cleaner extracts, thereby reducing matrix interferences more effectively.[2][11] The choice of method depends on the required sensitivity and the complexity of the matrix.
Q5: How can I qualitatively assess if my sample preparation method is effective in removing matrix interferences?
A5: The post-column infusion technique is a valuable qualitative method for this purpose.[10][12][13] It helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[13] By comparing the infusion profiles of blank extracted matrix with a neat solution, you can visualize the effectiveness of your cleanup procedure.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low signal intensity or poor sensitivity for Glimepiride | Significant ion suppression due to matrix effects. | 1. Optimize Sample Preparation: Switch to a more rigorous cleanup method (e.g., from PPT to LLE or SPE) to remove interfering components.[10] 2. Chromatographic Separation: Modify the LC gradient to separate Glimepiride from the regions of major ion suppression identified by post-column infusion.[7] 3. Sample Dilution: If the assay sensitivity is high enough, diluting the sample can reduce the concentration of interfering matrix components.[7][14] |
| High variability in results between samples (poor precision) | Inconsistent matrix effects across different sample lots. | 1. Use a Stable Isotope-Labeled Internal Standard: Ensure consistent use of this compound to compensate for sample-to-sample variations in matrix effects.[8] 2. Evaluate Different Matrices: Test blank plasma from multiple sources to assess the variability of the matrix effect.[15] 3. Standard Addition: For highly variable matrices where an effective internal standard is not available, the method of standard additions can be employed for accurate quantification.[7] |
| Inaccurate quantification (poor accuracy) | Ion suppression or enhancement affecting the analyte and internal standard differently. | 1. Verify Co-elution: Ensure that Glimepiride and this compound co-elute perfectly.[2] 2. Post-Extraction Spike Analysis: Quantitatively assess the matrix factor to determine the extent of ion suppression or enhancement.[7] 3. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effect observed in the unknown samples.[8] |
Quantitative Data Summary
The following table summarizes the performance of different sample preparation methods for Glimepiride analysis, highlighting their effectiveness in mitigating matrix effects.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Limit of Quantitation (LOQ) (ng/mL) | Reference |
| Liquid-Liquid Extraction (LLE) | Not explicitly stated, but method was successful. | Not explicitly stated, but no severe interference was observed. | 0.1 | [11] |
| Solid-Phase Extraction (SPE) | 81.91 - 83.36 | Not explicitly stated, but no severe interference was observed. | 0.5 | [11][16] |
| Protein Precipitation (PPT) | Not explicitly stated. | Not explicitly stated, but method was successful. | 1.0 | [11] |
| Optimized Solid-Phase Extraction (SPE) | 100 ± 0.06 | 98.7 ± 3.1 (Relative percentage of peak area ratio recovered from plasma vs. pure standard) | 0.2 | [17] |
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
This protocol allows for the visualization of regions of ion suppression or enhancement in the chromatographic run.
-
System Setup:
-
Set up the LC-MS/MS system as you would for your Glimepiride analysis.
-
Introduce a constant flow of a standard solution of Glimepiride and this compound into the mobile phase flow path after the analytical column using a T-connector and a syringe pump.[10][13] The concentration of the infused solution should be adjusted to provide a stable and moderately intense signal.
-
-
Analysis:
-
Inject a blank, extracted plasma sample onto the LC column.
-
Monitor the signal intensity of Glimepiride and this compound throughout the chromatographic run.
-
-
Interpretation:
-
A stable baseline signal will be observed.
-
Any deviation (dip or peak) in this baseline corresponds to a region where co-eluting matrix components are causing ion suppression or enhancement, respectively.[13] This information can be used to adjust the chromatographic method to move the analyte peak away from these regions.
-
Protocol 2: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol, as described by Matuszewski et al., quantifies the extent of matrix effects.[15]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Glimepiride and this compound spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Sample): Blank plasma is extracted first, and then Glimepiride and this compound are spiked into the final extracted matrix.
-
Set C (Pre-Spiked Sample): Glimepiride and this compound are spiked into blank plasma before the extraction process.
-
-
Calculations:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)
-
Process Efficiency (PE) = (Peak Area in Set C) / (Peak Area in Set A) = MF x RE
-
Visualizations
Caption: Experimental workflow for Glimepiride bioanalysis.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. medipharmsai.com [medipharmsai.com]
- 3. eijppr.com [eijppr.com]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ijpras.com [ijpras.com]
- 16. academic.oup.com [academic.oup.com]
- 17. akjournals.com [akjournals.com]
Overcoming ion suppression in Glimepiride LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming ion suppression during the LC-MS/MS analysis of Glimepiride.
Troubleshooting Guide
This guide addresses common issues encountered during Glimepiride LC-MS/MS analysis that may be related to ion suppression.
Problem: Low Glimepiride Signal Intensity in Matrix Samples Compared to Neat Standards
Possible Cause: Significant ion suppression is likely occurring due to co-eluting matrix components from the biological sample (e.g., plasma, serum). These components compete with Glimepiride for ionization in the MS source, reducing its signal.
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): This technique is highly effective at cleaning up complex samples. An optimized SPE protocol can achieve high recovery rates for Glimepiride, with some methods reporting nearly 100% recovery.[1][2]
-
Liquid-Liquid Extraction (LLE): LLE is another robust technique for sample cleanup. Typical recoveries for Glimepiride using LLE range from 70% to 84%.[1]
-
Protein Precipitation (PPT): While simpler, PPT is generally less effective at removing phospholipids and other matrix components that cause ion suppression, which may result in a higher limit of quantitation (LOQ) compared to LLE or SPE.[3]
-
-
Improve Chromatographic Separation: Modifying your LC method can separate Glimepiride from the interfering matrix components.
-
Adjust Gradient Profile: A shallower gradient can improve the resolution between Glimepiride and co-eluting peaks.
-
Change Column Chemistry: If using a standard C18 column, consider a different stationary phase that may offer alternative selectivity.
-
-
Sample Dilution: If the Glimepiride concentration in the sample is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components. However, this will also reduce the analyte signal, so it is a trade-off.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Glimepiride (e.g., Glimepiride-d8) is the ideal internal standard as it will co-elute and experience the same degree of ion suppression as the analyte, allowing for accurate correction of the signal.[4]
Problem: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
Possible Cause: Variable matrix effects between different lots of biological matrix or between individual samples can lead to varying degrees of ion suppression, causing poor reproducibility.
Solutions:
-
Matrix-Matched Calibrators and QCs: Prepare all calibration standards and quality control samples in the same biological matrix as the study samples. This helps to normalize the ion suppression effect across the analytical batch.
-
Robust Sample Preparation: A highly efficient and consistent sample preparation method, such as a validated SPE or LLE protocol, is crucial to minimize variability in matrix effects.
-
Employ a Suitable Internal Standard: If a SIL-IS is not available, use an analogue internal standard that has similar chemical properties and chromatographic behavior to Glimepiride.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect Glimepiride analysis?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the target analyte, in this case, Glimepiride, in the mass spectrometer's ion source. This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis.
Q2: What are the primary causes of ion suppression in bioanalytical methods?
A2: The most common causes of ion suppression are endogenous matrix components such as phospholipids, salts, and proteins that are not adequately removed during sample preparation. Exogenous sources can include plasticizers, detergents, and concomitant medications.
Q3: How can I determine if my Glimepiride assay is experiencing ion suppression?
A3: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a Glimepiride standard solution into the MS source while injecting a blank, extracted matrix sample onto the LC column. A drop in the baseline signal for Glimepiride indicates the elution of interfering components.
Q4: Which sample preparation technique is best for minimizing ion suppression for Glimepiride?
A4: While the optimal method can be matrix-dependent, Solid-Phase Extraction (SPE) is often considered the most effective technique for removing a wide range of interfering compounds and achieving high recovery for Glimepiride.[1][2] Liquid-Liquid Extraction (LLE) is also a very effective alternative.[5][6][7] Protein precipitation is the simplest method but is generally less clean.[3]
Q5: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more prone to ion suppression?
A5: Electrospray ionization (ESI) is generally more susceptible to ion suppression than APCI. This is because ESI is more sensitive to the presence of non-volatile species and competition for charge at the droplet surface.
Quantitative Data on Sample Preparation Methods
The choice of sample preparation is critical for overcoming ion suppression. Below is a summary of reported recovery and sensitivity data for Glimepiride using different extraction techniques.
| Sample Preparation Technique | Analyte Recovery | Limit of Quantitation (LOQ) | Reference(s) |
| Solid-Phase Extraction (SPE) | 81.9% - 83.4% | 0.5 ng/mL | [3] |
| Optimized SPE | ~100% | 0.2 ng/mL | [1][2] |
| Liquid-Liquid Extraction (LLE) | 70% - 84% | 0.1 ng/mL | [1][3] |
| Protein Precipitation (PPT) | Not specified | 1.0 ng/mL | [3] |
Detailed Experimental Protocols
Below are example protocols for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for the analysis of Glimepiride in human plasma.
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is based on a method that achieved high recovery of Glimepiride.[1][2]
1. Sample Pre-treatment:
-
To 100 µL of human plasma, add the internal standard solution.
-
Add 100 µL of 0.4% trifluoroacetic acid in water and vortex to mix. This step helps to release protein-bound Glimepiride.[1]
2. SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge (e.g., Sep-Pak® vac 1cc, 100 mg).
-
Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
3. Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow and steady flow rate (approx. 1 mL/min).
4. Washing:
-
Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes.
5. Elution:
-
Elute Glimepiride and the internal standard with 1 mL of an appropriate elution solvent (e.g., methylene chloride:methanol (2:1, v/v) or acetonitrile:methanol (1:1, v/v)).[1][4]
6. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase. Vortex to ensure complete dissolution.
7. LC-MS/MS Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is a general representation of LLE methods developed for Glimepiride.[5][6]
1. Sample Pre-treatment:
-
To a polypropylene tube containing 200 µL of human plasma, add the internal standard solution.
2. Extraction:
-
Add 1 mL of the extraction solvent (e.g., a mixture of ethyl acetate and diethyl ether (1:1, v/v)).[5][6]
-
Vortex the tube vigorously for 1-2 minutes.
3. Centrifugation:
-
Centrifuge the sample at high speed (e.g., 4000 rpm) for 10 minutes to separate the aqueous and organic layers.
4. Supernatant Transfer:
-
Carefully transfer the upper organic layer to a clean tube. To enhance separation, the aqueous layer can be frozen in a dry ice/acetone bath before decanting the organic layer.[5][6]
5. Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL).
6. LC-MS/MS Analysis:
-
Inject the reconstituted sample for analysis.
Visualizations
The following diagrams illustrate key workflows for troubleshooting and mitigating ion suppression.
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and Specific Approach for Direct Measurement of Glimepiride in Human Plasma by LC–ESI-MS–MS Employing Automated 96 Well Format: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a rapid method for the determination of glimepiride in human plasma using liquid-liquid extraction based on 96-well format micro-tubes and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of glimepiride in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase for Glimepiride and Glimepiride-d8 Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic separation of Glimepiride and its deuterated internal standard, Glimepiride-d8.
Frequently Asked Questions (FAQs)
Q1: What are the typical mobile phases used for the separation of Glimepiride and this compound?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for Glimepiride analysis. Typical mobile phases consist of a mixture of an organic solvent and an aqueous buffer. Acetonitrile is the most frequently used organic modifier, though methanol is also utilized. The aqueous phase is often buffered with ammonium formate or contains formic acid to control the pH and improve peak shape.
Q2: Why is a deuterated internal standard like this compound used in the analysis of Glimepiride?
A2: A deuterated internal standard (IS) is used to improve the accuracy and precision of quantitative analysis, particularly in complex matrices like plasma. Since this compound is chemically almost identical to Glimepiride, it co-elutes and experiences similar matrix effects and ionization suppression or enhancement in the mass spectrometer. This allows for reliable correction of variations during sample preparation and analysis.
Q3: I am observing a small peak at the retention time of Glimepiride in my blank samples spiked only with this compound. What could be the cause?
A3: This phenomenon is likely due to isotopic crosstalk or the presence of unlabeled Glimepiride as an impurity in the this compound standard. Isotopic crosstalk can occur if the mass-to-charge ratio (m/z) of a naturally occurring isotope of Glimepiride overlaps with the m/z of this compound.[1] To mitigate this, ensure that the mass difference between the analyte and the deuterated IS is at least 4-5 Da.[1]
Q4: My this compound peak is eluting slightly earlier than my Glimepiride peak. Is this normal?
A4: Yes, it is a known chromatographic isotope effect that deuterated compounds can elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[2] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to a minor difference in polarity. This small shift is generally acceptable as long as the peaks are well-resolved and do not interfere with other components in the sample.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the optimization of the mobile phase for Glimepiride and this compound separation.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes:
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state of Glimepiride, which has acidic and basic functional groups. An unsuitable pH can lead to peak tailing.
-
Secondary Interactions with Stationary Phase: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing peak tailing.
-
Column Overload: Injecting too much sample can lead to peak fronting.
Troubleshooting Steps:
Caption: Troubleshooting workflow for poor peak shape.
Issue 2: Inadequate Resolution between Glimepiride and this compound
While complete baseline separation is not always necessary for mass spectrometry-based detection, significant overlap can be problematic.
Possible Causes:
-
Mobile Phase Composition: The organic-to-aqueous ratio may not be optimal for separation.
-
Flow Rate: A high flow rate can decrease resolution.
-
Column Chemistry: The chosen stationary phase may not provide sufficient selectivity.
Troubleshooting Steps:
References
Technical Support Center: Glimepiride and Glimepiride-d8 Plasma Sample Analysis
Welcome to the technical support center for the analysis of glimepiride and its deuterated internal standard, glimepiride-d8, in plasma samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflow and improving analyte recovery.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for extracting glimepiride and this compound from plasma?
A1: The three primary techniques for extracting glimepiride and its internal standards from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1] Each method has its advantages and is chosen based on the desired level of sample cleanup, sensitivity, and throughput.
Q2: I am observing low recovery for both glimepiride and this compound. What are the potential causes?
A2: Low recovery can stem from several factors:
-
Suboptimal pH: The pH of the plasma sample and extraction solvent is critical for efficient extraction.
-
Inappropriate Solvent Choice: The polarity and composition of the extraction solvent must be optimized for glimepiride.
-
Insufficient Vortexing/Mixing: Inadequate mixing can lead to incomplete extraction from the plasma matrix.
-
High Protein Binding: Glimepiride is highly protein-bound (>99.5%), which can hinder its extraction.[2]
-
Analyte Instability: Degradation of the analyte during the extraction process can result in lower recovery.
Q3: Why is the recovery of my internal standard (this compound) also low?
A3: Since this compound is structurally almost identical to glimepiride, it will behave similarly during the extraction process. Therefore, factors affecting glimepiride recovery, such as suboptimal pH, incorrect solvent selection, or high protein binding, will also impact the recovery of this compound.[3]
Q4: Can the choice of internal standard affect my results?
A4: Yes, while a deuterated internal standard like this compound is ideal, other internal standards such as glibenclamide and gliclazide have also been successfully used.[2][4] The key is that the internal standard should have similar chemical properties and extraction behavior to the analyte.
Troubleshooting Guide
Issue 1: Low Analyte Recovery in Protein Precipitation (PPT)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Protein Precipitation | Increase the ratio of organic solvent (e.g., acetonitrile, methanol) to plasma. A common starting point is 3:1 (solvent:plasma).[5] | Improved removal of proteins, releasing more analyte into the supernatant. |
| Analyte Co-precipitation | Acidify the sample prior to protein precipitation. This can disrupt protein-drug interactions. | Enhanced recovery of glimepiride and this compound in the supernatant. |
| Suboptimal Solvent | Test different precipitating solvents. Acetonitrile is widely used and often effective.[6] | Identification of a solvent that provides better recovery for your specific conditions. |
Issue 2: Poor Recovery and Emulsion Formation in Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect pH | Adjust the pH of the aqueous plasma sample. Acidification is often necessary to neutralize glimepiride and improve its partitioning into the organic solvent. | Increased extraction efficiency and higher recovery. |
| Suboptimal Extraction Solvent | Experiment with different organic solvents or solvent mixtures. Common choices include diethyl ether, ethyl acetate, or mixtures thereof.[4][7][8] | Finding a solvent system that maximizes recovery and minimizes emulsion formation. |
| Emulsion Formation | Centrifuge at a higher speed or for a longer duration. Alternatively, adding a small amount of a different organic solvent or salt can help break the emulsion. | Clear separation of the aqueous and organic layers, leading to a cleaner extract. |
Issue 3: Low Recovery in Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Sorbent | Select a sorbent that has a high affinity for glimepiride. C18 cartridges are commonly used.[2][9] | Improved retention of the analyte on the SPE cartridge. |
| Inefficient Elution | Optimize the elution solvent. A mixture of an organic solvent and a modifier (e.g., methylene chloride:methanol) may be required for complete elution.[2][9] | Higher recovery of the analyte in the final eluate. |
| Sample Overload | Ensure that the amount of plasma applied to the SPE cartridge does not exceed its binding capacity. | Consistent and reproducible recovery across samples. |
Quantitative Data on Recovery
The following tables summarize recovery data for glimepiride and its internal standards using different extraction methods as reported in various studies.
Table 1: Glimepiride Recovery
| Extraction Method | Solvent/Sorbent | Recovery (%) | Reference |
| LLE | Diethyl ether | Not explicitly quantified, but method was successful | [8] |
| LLE | Ethyl acetate/diethyl ether (50:50, v/v) | Not explicitly quantified, but method was successful | [4][7] |
| LLE | Methanol | >85% | [10] |
| SPE | C18 | 100 ± 0.06% | [2][9] |
| SPE | Not specified | 81.91% | [3] |
| PPT | Acetonitrile | 51.20% - 63.44% | [5] |
Table 2: Internal Standard Recovery
| Internal Standard | Extraction Method | Solvent/Sorbent | Recovery (%) | Reference |
| Glimepiride-d5 | PPT | Acetonitrile | 80.03% | [5] |
| This compound | SPE | Not specified | 83.36% | [3] |
Experimental Protocols
Protein Precipitation (PPT) Protocol
A simple and rapid method for sample cleanup.
-
To 250 µL of plasma in a microcentrifuge tube, add 750 µL of acetonitrile containing the internal standard (this compound).[5]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[5]
-
Centrifuge the sample at 4000 rpm for 20 minutes to pellet the precipitated proteins.[5]
-
Transfer the supernatant to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable mobile phase.[5]
Liquid-Liquid Extraction (LLE) Protocol
This method provides a cleaner sample compared to PPT.
-
To a 200 µL plasma sample, add the internal standard.
-
Add an appropriate volume of the extraction solvent (e.g., a mixture of ethyl acetate and diethyl ether, 50:50 v/v).[4][7]
-
Vortex the sample vigorously for 1-2 minutes.
-
Centrifuge at a sufficient speed and duration to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase for injection.[4][7]
Solid-Phase Extraction (SPE) Protocol
This technique offers the most thorough sample cleanup.
-
Condition a C18 SPE cartridge with methanol followed by water.[9]
-
Load the plasma sample (pre-treated as necessary, e.g., with acid) onto the cartridge.[9]
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute the analyte and internal standard with a strong organic solvent or a mixture of solvents (e.g., methylene chloride:methanol, 2:1, v/v).[2][9]
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
Visual Workflow and Logic Diagrams
Caption: Protein Precipitation Workflow.
Caption: Liquid-Liquid Extraction Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and Specific Approach for Direct Measurement of Glimepiride in Human Plasma by LC–ESI-MS–MS Employing Automated 96 Well Format: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a rapid method for the determination of glimepiride in human plasma using liquid-liquid extraction based on 96-well format micro-tubes and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of glimepiride in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. akjournals.com [akjournals.com]
- 10. Determination of Glimepiride in Rat Serum by Rp-Hplc Method [scirp.org]
Reducing background noise in Glimepiride-d8 LC-MS analysis
Welcome to the technical support center for the LC-MS analysis of Glimepiride-d8. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues leading to high background noise in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in LC-MS analysis?
A1: Background noise in LC-MS can originate from various sources, including the mobile phase, the LC system itself, the sample matrix, and electronic interference.[1][2] Contaminants in solvents and additives are a primary cause, leading to unwanted adduct formation and increased MS background.[3][4] Other significant contributors include contamination from sample residues, column bleed, and impurities from plasticizers or cleaning agents.[1][5]
Q2: What are "ghost peaks" and how do they contribute to background noise?
A2: Ghost peaks are unexpected peaks that appear in a chromatogram, even during a blank injection.[6] They are a form of background noise and can be caused by several factors, including impurities in the mobile phase, sample carryover from previous injections, or contamination within the LC system, such as a dirty injector needle or contaminated column.[7][8][9]
Q3: How can the mobile phase contribute to high background noise?
A3: The purity of the mobile phase is critical for sensitive LC-MS analysis.[3][4] Using lower-grade solvents (e.g., HPLC-grade instead of LC-MS grade) can introduce a significant amount of chemical noise.[3][5] Improperly prepared or stored mobile phases can also harbor microbial growth, leading to increased background noise.[1] Furthermore, certain additives, while necessary for chromatography, can suppress the ionization of the target analyte or contribute to background ions.[10]
Q4: Can the sample preparation method affect the background noise in this compound analysis?
A4: Yes, the sample preparation method plays a crucial role in minimizing background noise. The goal of sample preparation is to remove as many matrix components as possible while efficiently extracting the analyte of interest. Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are used to clean up samples.[11][12] Inefficient sample cleanup can lead to matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of this compound, causing ion suppression and increasing background noise.[12][13][14]
Troubleshooting Guides
This section provides systematic approaches to identify and resolve high background noise in your this compound LC-MS analysis.
Guide 1: Systematic Troubleshooting of High Background Noise
High background noise can obscure the signal of your target analyte, leading to poor sensitivity and inaccurate quantification. This guide provides a step-by-step approach to diagnosing and mitigating the source of the noise.
References
- 1. zefsci.com [zefsci.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Important Qualities of Mobile Phase Additives for LC-MS Applications | Technology Networks [technologynetworks.com]
- 5. fishersci.com [fishersci.com]
- 6. wyatt.com [wyatt.com]
- 7. academicstrive.com [academicstrive.com]
- 8. researchgate.net [researchgate.net]
- 9. uhplcs.com [uhplcs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. providiongroup.com [providiongroup.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Glimepiride-d8 stability issues in processed samples
Welcome to the technical support center for Glimepiride-d8. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address stability issues encountered with this compound in processed samples during experimental analysis.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and analysis of samples containing this compound.
Question: I am observing a decreasing signal response for this compound in my processed samples over time when they are in the autosampler. What could be the cause?
Answer: This issue is likely related to the autosampler stability of this compound. Prolonged exposure to certain conditions within the autosampler can lead to degradation.
-
Potential Cause: Degradation of the analyte in the autosampler at room temperature.
-
Troubleshooting Steps:
-
Control the Autosampler Temperature: Maintain the autosampler at a cooled temperature, typically around 10°C, to minimize degradation.
-
Limit Sample Residence Time: Reduce the time samples are stored in the autosampler before injection. Plan your analytical runs to minimize delays.
-
Re-injection Experiment: To confirm autosampler stability, re-inject a previously analyzed sample after it has been sitting in the autosampler for a significant period (e.g., 24-48 hours). A significant decrease in the this compound signal would indicate instability. One study on Glimepiride showed stability in the autosampler for 48 hours at room temperature, but your specific sample matrix and solvent could affect this[1].
-
Question: My results show high variability between replicate injections of the same processed sample. What could be the reason?
Answer: High variability can be due to several factors, including inconsistent sample preparation and instability during the analytical run.
-
Potential Cause 1: Inconsistent Sample Preparation: Variability in extraction efficiency can lead to inconsistent results.
-
Potential Cause 2: Degradation During Sample Processing: Glimepiride is known to degrade under certain pH and oxidative conditions[3].
-
Troubleshooting Steps:
-
pH Control: Avoid strongly acidic or alkaline conditions during sample extraction and processing. Glimepiride shows degradation under both acidic and alkaline hydrolysis[3].
-
Avoid Oxidizing Agents: Protect samples from strong oxidizing agents. Degradation has been observed upon exposure to peroxides[3].
-
-
Question: I am seeing unexpected peaks in the chromatogram close to my this compound peak. What are these?
Answer: The presence of unexpected peaks may indicate the formation of degradation products.
-
Potential Cause: Degradation of this compound into known or unknown impurities.
-
Troubleshooting Steps:
-
Review Forced Degradation Data: Familiarize yourself with the known degradation products of Glimepiride. Under acidic and neutral hydrolysis, as well as oxidative stress, Glimepiride can degrade into products such as glimepiride sulfonamide and glimepiride urethane[3]. It is highly probable that this compound follows similar degradation pathways.
-
LC-MS/MS Analysis: Use a high-resolution mass spectrometer to identify the mass-to-charge ratio (m/z) of the unknown peaks and compare them to the known degradation products of Glimepiride[3].
-
Optimize Chromatography: Adjust your chromatographic method (e.g., mobile phase composition, gradient) to improve the separation of this compound from these impurity peaks[4].
-
Frequently Asked Questions (FAQs)
Q1: What are the known degradation products of Glimepiride that I should be aware of for this compound?
A1: Forced degradation studies on Glimepiride have identified several degradation products. The primary ones include:
-
Glimepiride Sulfonamide (Impurity B): Formed under acidic and neutral hydrolysis, and oxidative conditions[3].
-
Glimepiride Urethane (Impurity C): Also formed under acidic and neutral hydrolysis, and oxidative conditions[3].
-
Other impurities can be formed under alkaline conditions[3].
It is reasonable to assume that this compound will form the corresponding deuterated versions of these degradation products.
Q2: What are the recommended storage conditions for processed samples containing this compound?
A2: To ensure the stability of this compound in processed samples:
-
Short-term storage (in autosampler): Maintain at a controlled, cool temperature (e.g., 10°C)[5].
-
Long-term storage: Store processed samples at -70°C or -80°C until analysis[1][6].
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles. Studies on Glimepiride have shown stability for up to three freeze-thaw cycles when stored at -70°C[5].
Q3: What type of extraction method is recommended to ensure the stability of this compound?
A3: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have been successfully used for the analysis of Glimepiride in plasma samples[1][2]. The choice of method depends on your specific matrix and analytical requirements. The key to maintaining stability is to ensure the pH of the extraction solvents is controlled and to avoid harsh conditions.
Q4: Can the mobile phase composition affect the stability of this compound during LC-MS/MS analysis?
A4: Yes, the mobile phase can influence stability. For example, a mobile phase with a very low or high pH could potentially cause on-column degradation. A commonly used mobile phase for Glimepiride analysis consists of acetonitrile and ammonium formate buffer with the pH adjusted to around 3.5 with formic acid, which has been shown to provide good chromatographic results[2].
Data and Protocols
Table 1: Summary of Glimepiride Stability Data
| Stability Parameter | Condition | Concentration (ng/mL) | Stability Outcome | Reference |
| Autosampler Stability | Room Temperature, 48 hours | 15, 400 | Stable | [1] |
| Freeze-Thaw Stability | 3 cycles, -70°C to Room Temp | 15, 500 | Stable | [5] |
| Short-Term Stability | Room Temperature, 24 hours | 15, 500 | Stable | [5] |
Experimental Protocol: Sample Preparation using Liquid-Liquid Extraction
This is a general protocol for the extraction of Glimepiride and this compound from human plasma, adapted from published methods[1].
-
Sample Aliquoting: Pipette 0.5 mL of human plasma into a clean centrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the this compound internal standard working solution to all samples except for the blank matrix.
-
Blank Matrix Preparation: To the blank matrix tube, add 25 µL of acetonitrile:water (50:50, v/v).
-
Extraction: Add 4 mL of a diethyl ether:dichloromethane mixture to all tubes.
-
Vortexing: Vortex-mix all tubes for 30 seconds.
-
Centrifugation: Centrifuge the tubes for 5 minutes at 4,600 rpm at 4°C.
-
Freezing: Transfer the tubes to a -70°C freezer for 10 minutes to freeze the aqueous layer.
-
Supernatant Transfer: Decant the upper organic layer into a new set of tubes.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue with the mobile phase for injection into the LC-MS/MS system.
Visualizations
Diagram 1: Troubleshooting Logic for this compound Instability
Caption: A flowchart for troubleshooting inconsistent this compound analytical signals.
Diagram 2: General Workflow for Bioanalysis Highlighting Stability Checkpoints
Caption: Key stability checkpoints in a typical bioanalytical workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. LC-UV-PDA and LC-MS studies to characterize degradation products of glimepiride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC determination of glimepiride and its related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iosrjournals.org [iosrjournals.org]
Technical Support Center: Glimepiride and Glimepiride-d8 Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing calibrator and quality control (QC) samples for the quantitative analysis of Glimepiride using its deuterated internal standard, Glimepiride-d8.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing Glimepiride and this compound stock solutions?
A1: Methanol is a commonly used solvent for preparing Glimepiride and this compound stock solutions.[1][2] Dimethyl sulfoxide (DMSO) can also be used, particularly for the initial dissolution of the compounds, followed by dilution with methanol.[3]
Q2: What are typical concentration ranges for Glimepiride calibration standards in human plasma?
A2: Calibration curves for Glimepiride in human plasma typically cover a range from low nanograms per milliliter (ng/mL) to several hundred ng/mL. Common ranges include 1-100 ng/mL, 2-650 ng/mL, and 5-1000 ng/mL.[1][2][3]
Q3: What concentration levels should I use for my Quality Control (QC) samples?
A3: QC samples are typically prepared at a minimum of three concentration levels: low, medium, and high. Representative concentrations are, for example, 3, 40, and 80 ng/mL or 6, 180, and 450 ng/mL.[2][3] These levels should span the range of the calibration curve.
Q4: What is the purpose of using a deuterated internal standard like this compound?
A4: A deuterated internal standard (IS) like this compound is used to improve the accuracy and precision of the analytical method. Since the IS is chemically very similar to the analyte (Glimepiride), it behaves similarly during sample preparation and analysis, helping to correct for variations in extraction recovery and matrix effects.
Q5: How should I store my stock solutions, calibrators, and QC samples?
A5: Stock solutions, working solutions, calibration standards, and QC samples should be stored at low temperatures to ensure stability. Storage at -70°C or -80°C is commonly recommended.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of Glimepiride during sample extraction. | 1. Improper pH of the sample: The ionization state of Glimepiride can affect its retention on the extraction sorbent. 2. Inappropriate extraction solvent: The solvent may not be strong enough to elute the analyte completely. 3. Incorrect sorbent selection for Solid Phase Extraction (SPE): The chosen sorbent may not have the appropriate affinity for Glimepiride.[4] | 1. Adjust sample pH: Ensure the pH is optimized for the chosen extraction method to ensure Glimepiride is in a state that favors retention. 2. Optimize elution solvent: Test different elution solvents or solvent mixtures to find one that provides optimal recovery. 3. Select a suitable SPE sorbent: Choose a sorbent specifically designed to retain compounds with properties similar to Glimepiride. |
| High variability in the internal standard (this compound) signal. | 1. Inconsistent addition of the internal standard: Pipetting errors can lead to variations in the amount of IS added to each sample. 2. Degradation of the internal standard: Improper storage or handling can lead to the degradation of this compound. | 1. Use a precise pipetting technique: Ensure consistent and accurate addition of the IS to all samples, calibrators, and QCs. 2. Verify IS stability: Prepare fresh IS working solutions and store them appropriately. Periodically check the purity of the stock solution. |
| Matrix effects observed (ion suppression or enhancement). | 1. Interference from endogenous components in the plasma: Lipids, proteins, and other molecules in the plasma can co-elute with the analyte and affect its ionization in the mass spectrometer.[3] 2. Inefficient sample cleanup: The sample preparation method may not be adequately removing interfering substances. | 1. Optimize chromatographic separation: Adjust the mobile phase composition or gradient to separate Glimepiride from interfering matrix components. 2. Improve sample preparation: Consider a more rigorous sample cleanup method, such as a different SPE protocol or liquid-liquid extraction, to remove more of the matrix components.[5] |
| Poor peak shape for Glimepiride or this compound. | 1. Incompatible injection solvent: The solvent used to reconstitute the final extract may be too different from the mobile phase, causing peak distortion. 2. Column degradation: The analytical column may be deteriorating, leading to poor chromatographic performance. | 1. Match reconstitution solvent to mobile phase: Reconstitute the dried extract in a solvent that is similar in composition to the initial mobile phase. 2. Replace the analytical column: If peak shape issues persist, replace the column with a new one of the same type. |
| Calibration curve is non-linear. | 1. Inaccurate preparation of calibration standards: Errors in serial dilutions can lead to non-linearity. 2. Detector saturation at high concentrations: The mass spectrometer detector may be saturated at the upper end of the calibration range. | 1. Carefully prepare fresh calibration standards: Use calibrated pipettes and perform dilutions accurately. 2. Adjust the calibration range: If saturation is suspected, narrow the calibration range or dilute the high concentration standards. |
Experimental Protocols
Preparation of Stock Solutions
a. Glimepiride Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of Glimepiride reference standard.
-
Transfer the powder to a 10 mL volumetric flask.
-
Dissolve the powder in a small amount of methanol (or DMSO) and then dilute to the mark with methanol.[1]
-
Stopper the flask and vortex until the solid is completely dissolved.
b. This compound Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound.
-
Transfer to a 1 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol.
-
Stopper and vortex to ensure complete dissolution.
Preparation of Working Solutions
a. Glimepiride Working Solutions:
-
Prepare a series of working solutions by serially diluting the Glimepiride stock solution with methanol or a methanol/water mixture.[2] These working solutions will be used to spike the blank plasma for creating calibration standards and QC samples.
b. This compound Working Solution (e.g., 500 ng/mL):
-
Dilute the this compound stock solution with the appropriate solvent (e.g., water or mobile phase) to achieve the desired final concentration.[2]
Preparation of Calibration Standards and QC Samples
-
Label a set of microcentrifuge tubes for each calibration standard and QC level.
-
Aliquot blank human plasma into each tube (e.g., 190 µL).[2]
-
Spike the blank plasma with a small volume (e.g., 10 µL) of the corresponding Glimepiride working solution to achieve the desired final concentrations for the calibration curve and QC samples.
-
Vortex each tube gently to mix.
Quantitative Data Summary
Table 1: Example Stock and Working Solution Concentrations
| Solution | Analyte | Concentration | Solvent |
| Primary Stock | Glimepiride | 1 mg/mL | Methanol |
| Primary Stock | This compound | 1 mg/mL | Methanol |
| Intermediate Stock | Glimepiride | 20 µg/mL | Methanol:Water (50:50, v/v)[2] |
| IS Working Solution | This compound | 500 ng/mL | Water[2] |
Table 2: Example Calibration Standard Concentrations in Human Plasma
| Standard Level | Final Concentration (ng/mL) |
| CAL 1 | 2.0 |
| CAL 2 | 4.0 |
| CAL 3 | 20.0 |
| CAL 4 | 60.0 |
| CAL 5 | 120.0 |
| CAL 6 | 240.0 |
| CAL 7 | 360.0 |
| CAL 8 | 480.0 |
| CAL 9 | 650.0 |
| Data adapted from a published bioanalytical method.[2] |
Table 3: Example Quality Control Sample Concentrations in Human Plasma
| QC Level | Final Concentration (ng/mL) |
| Low QC (LQC) | 6.0 |
| Medium QC (MQC) | 180.0 |
| High QC (HQC) | 450.0 |
| Data adapted from a published bioanalytical method.[2] |
Visual Workflows
Caption: Workflow for preparing Glimepiride calibrators and QC samples.
Caption: Serial dilution scheme for preparing Glimepiride working standards.
References
Selecting the right concentration for Glimepiride-d8 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals in selecting the appropriate concentration for Glimepiride-d8 as an internal standard in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Glimepiride. In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), it serves as an internal standard (IS).[1] An IS is a compound with physicochemical properties similar to the analyte of interest that is added at a constant concentration to all samples, including calibration standards, quality controls (QCs), and unknown samples, before sample processing.[1][2] Its primary function is to compensate for variability that can occur during various stages of the analytical workflow, such as sample preparation, extraction, injection volume differences, and instrument response fluctuations.[1][3][4] By normalizing the analyte's response to the IS response, the precision and accuracy of the quantitative results are significantly improved.[1][5]
Q2: Why is selecting the right concentration for this compound crucial?
The appropriate concentration of the internal standard is critical for the accuracy of the analytical data.[4] An inadequately chosen concentration can lead to several issues:
-
Non-linear calibration curves: If the IS concentration is too low, it can lead to non-linearity in the calibration curve, especially if there is any cross-signal contribution from the analyte.[4]
-
Poor signal-to-noise ratio: A concentration that is too low may result in a poor signal-to-noise ratio for the IS, leading to imprecise measurements.
-
Detector saturation: Conversely, an excessively high concentration can saturate the detector, again leading to inaccurate quantification.
-
Inadequate compensation for matrix effects: The IS should ideally experience the same matrix effects (ion suppression or enhancement) as the analyte.[6][7] A significant disparity in concentration can lead to differential matrix effects, where the IS fails to track the analyte's behavior accurately.[8]
Q3: What is a good starting concentration for this compound?
Based on published literature, a common approach is to select an internal standard concentration that is in the middle of the calibration range of the analyte.[9] One study involving the bioanalysis of Glimepiride in human plasma used a This compound working solution concentration of 500.0 ng/mL .[10] This was used for a calibration curve ranging from 2.0 to 650.0 ng/mL for Glimepiride.[10] Therefore, a concentration in the mid-range of your expected analyte concentrations is a reasonable starting point.
Q4: How do I experimentally determine the optimal concentration?
The optimal concentration of this compound should be determined during method development. The following experimental workflow can be employed:
-
Define the Analytical Range: Establish the expected concentration range for Glimepiride in your samples. This will define the range for your calibration curve (from the Lower Limit of Quantification, LLOQ, to the Upper Limit of Quantification, ULOQ).
-
Prepare a Series of IS Concentrations: Prepare several working solutions of this compound at different concentrations (e.g., low, medium, and high relative to the expected analyte concentration range).
-
Spike into Matrix: Add each concentration of the IS to blank biological matrix (e.g., plasma) that will be used for the study samples.
-
Analyze and Evaluate: Analyze these samples using your LC-MS/MS method and evaluate the following parameters for each IS concentration:
-
Peak Shape and Intensity: The IS peak should be sharp, symmetrical, and have sufficient intensity (a good signal-to-noise ratio) without saturating the detector.
-
Response Consistency: The peak area of the IS should be consistent across multiple injections of the same sample. The relative standard deviation (RSD) should be low (typically <15%).
-
Analyte/IS Response Ratio: The ratio of the analyte peak area to the IS peak area should be consistent and reproducible across the calibration range.
-
The concentration that provides a stable and robust signal and effectively normalizes the analyte response across the entire calibration range should be selected.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues related to the this compound internal standard.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High Variability in IS Signal (>15% RSD) | Human error (e.g., inconsistent spiking).[1][11] | Review and retrain on the standard operating procedure (SOP) for sample preparation. Use calibrated pipettes. |
| Inconsistent extraction recovery.[1] | Optimize the extraction procedure to ensure consistent recovery for both the analyte and the IS. | |
| Instrument-related issues (e.g., inconsistent injection volume, detector drift).[1][3] | Perform instrument maintenance and calibration. Check the autosampler for air bubbles. | |
| Matrix effects.[6][7] | Evaluate matrix effects by comparing the IS response in neat solution versus post-extraction spiked matrix samples. If significant, modify the chromatographic method to separate the IS from interfering matrix components. | |
| Poor IS Peak Shape (e.g., tailing, splitting) | Chromatographic issues. | Check the LC column for degradation. Ensure mobile phase composition is correct and properly degassed. |
| Co-elution with an interfering compound. | Adjust the chromatographic gradient to improve separation. | |
| IS Signal Drifting During an Analytical Run | Instrument instability.[3] | Allow the LC-MS system to equilibrate sufficiently before starting the run. Monitor system suitability throughout the run. |
| Degradation of the IS in the autosampler. | Assess the stability of this compound in the autosampler conditions over the expected run time. |
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions
This protocol is adapted from a published method for Glimepiride analysis.[10]
-
Preparation of this compound Stock Solution (e.g., 1.00 mg/mL):
-
Accurately weigh the required amount of this compound standard.
-
Dissolve it in methanol to obtain a final concentration of 1.00 mg/mL.
-
Store this stock solution at 2-8°C.
-
-
Preparation of this compound Working Solution (e.g., 500.0 ng/mL):
-
Perform a serial dilution of the stock solution with an appropriate solvent (e.g., water or a mixture of methanol and water).[10]
-
For example, to get a 500.0 ng/mL working solution from a 1.00 mg/mL stock, a multi-step dilution will be necessary.
-
Store the working solution at 2-8°C.
-
Protocol 2: Evaluation of Matrix Effect on this compound
This protocol is based on the "post-extraction spiking" method, which is a standard approach to quantitatively assess matrix effects.[6]
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the selected concentration of this compound into the final reconstitution solvent.
-
Set B (Post-Extraction Spiked Matrix): Extract blank biological matrix (e.g., plasma) following your sample preparation procedure. Spike the selected concentration of this compound into the final extract.
-
Set C (Pre-Extraction Spiked Matrix): Spike the selected concentration of this compound into the blank biological matrix before the extraction procedure.
-
-
Analyze all three sets of samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Recovery (RE) % = [(Peak Area in Set C) / (Peak Area in Set B)] x 100
-
Visualizations
Caption: Workflow for selecting the optimal this compound concentration.
Caption: Troubleshooting logic for high internal standard variability.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HOW TO CHOOSE APPROPRATE CONCENTRION FOR INTERNAL STANDARD? - Chromatography Forum [chromforum.org]
- 10. Rapid and Specific Approach for Direct Measurement of Glimepiride in Human Plasma by LC–ESI-MS–MS Employing Automated 96 Well Format: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Internal standard response variations during incurred sample analysis by LC-MS/MS: Case by case trouble-shooting - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of different anticoagulants on Glimepiride analysis with Glimepiride-d8
Welcome to our technical support center for the bioanalysis of Glimepiride and its deuterated internal standard, Glimepiride-d8. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant is recommended for plasma sample collection for Glimepiride analysis?
A1: While several anticoagulants can be used, heparin is often preferred for LC-MS based bioanalysis. Studies on general metabolomics suggest that heparin has a lower tendency to cause matrix effects, such as ion suppression or enhancement, compared to EDTA and citrate.[1][2] However, it is crucial to validate the analytical method with the specific anticoagulant used in your study to ensure data accuracy.
Q2: Can I use plasma samples collected with EDTA or citrate?
A2: Yes, but with caution. EDTA and citrate are known to sometimes interfere with LC-MS analysis by forming adducts or causing ion suppression.[1][2] If you must use samples collected with these anticoagulants, it is essential to thoroughly validate the method for matrix effects to ensure that the quantification of Glimepiride and this compound is not compromised. A deuterated internal standard like this compound can help compensate for some matrix effects, but significant ion suppression can still impact sensitivity.
Q3: What are the potential signs of anticoagulant interference in my analysis?
A3: Signs of anticoagulant interference can include:
-
Poor peak shape for Glimepiride or this compound.
-
Low signal intensity or high variability in peak areas.
-
Inconsistent internal standard response across samples.
-
Significant ion suppression or enhancement when evaluating matrix effects.
-
Difficulty in achieving the desired lower limit of quantification (LLOQ).
Q4: How can I minimize the impact of anticoagulants on my results?
A4: To minimize anticoagulant effects:
-
If possible, standardize the anticoagulant used for all study samples.
-
Thoroughly validate the method for matrix effects using the chosen anticoagulant.
-
Optimize the sample preparation procedure to effectively remove interfering substances. Solid-phase extraction (SPE) can be more effective than protein precipitation in removing matrix components.
-
Ensure proper chromatographic separation of Glimepiride and this compound from any interfering peaks.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low analyte recovery | Suboptimal sample preparation: The chosen extraction method may not be efficient for Glimepiride in the presence of the specific anticoagulant. | Optimize extraction: Test different sample preparation techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation with various solvents. SPE is often effective in cleaning up complex plasma samples.[3][4] |
| High variability in internal standard (IS) signal | Matrix effects from anticoagulant: The anticoagulant (e.g., EDTA, citrate) may be causing variable ion suppression or enhancement of the this compound signal.[1][2] | Evaluate matrix effect: Conduct post-extraction addition experiments to quantify the matrix effect. If significant, further optimize sample cleanup or chromatographic conditions. Consider switching to heparin if possible. |
| Poor peak shape (e.g., tailing, fronting) | Co-elution with matrix components: Residual anticoagulant or other plasma components may be interfering with the chromatography. | Improve chromatography: Adjust the mobile phase composition, gradient, or switch to a different column chemistry to improve the separation of Glimepiride and its internal standard from interfering matrix components. |
| Inconsistent results between sample batches | Different anticoagulants used: If samples were collected using different anticoagulants, this could lead to systematic differences in matrix effects. | Standardize sample collection: Emphasize the importance of using a single, consistent anticoagulant for all samples in a study. If this is not possible, samples should be analyzed in batches based on the anticoagulant used, with appropriate validation for each. |
| Analyte instability | Degradation in matrix: Glimepiride may be unstable in plasma under certain storage or handling conditions. | Assess stability: Perform freeze-thaw, short-term (bench-top), and long-term stability studies in plasma with the specific anticoagulant used to ensure the analyte is stable throughout the analytical process.[5][6] |
Experimental Protocols
Below is a typical experimental protocol for the analysis of Glimepiride in human plasma. This should be adapted and validated for your specific laboratory conditions and the anticoagulant used.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 200 µL of plasma, add the internal standard (this compound) solution. Vortex to mix. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and polar impurities.
-
Elution: Elute Glimepiride and this compound with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A validated HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common choice.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Glimepiride: m/z 491.2 → 352.2
-
This compound: m/z 499.2 → 360.2
-
Visualizations
Caption: Experimental workflow for Glimepiride analysis.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. The Effect of Anticoagulants, Temperature, and Time on the Human Plasma Metabolome and Lipidome from Healthy Donors as Determined by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UPLC-ESI-QTOF/MS and multivariate data analysis for blood plasma and serum metabolomics: effect of experimental artefacts and anticoagulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation of Glimepiride Using Glimepiride-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of glimepiride in biological matrices, specifically utilizing glimepiride-d8 as an internal standard. The validation of these methods is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies, ensuring reliable data for drug development and regulatory submissions. This document outlines key performance characteristics of different methodologies, supported by experimental data, to aid researchers in selecting and implementing the most suitable approach for their needs.
Introduction
Glimepiride is a sulfonylurea oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus. Accurate and precise measurement of glimepiride concentrations in biological samples is essential for understanding its pharmacological profile. Bioanalytical method validation ensures that a specific method is suitable for its intended purpose.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for these validations.[1][2][3][4] The use of a stable isotope-labeled internal standard, such as this compound, is a common and recommended practice in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to correct for variability during sample processing and analysis.[5]
Comparison of Sample Preparation Techniques
The choice of sample preparation technique is crucial for achieving high recovery, minimizing matrix effects, and ensuring the sensitivity of the assay. Three common techniques for the extraction of glimepiride from plasma are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| General Principle | Addition of an organic solvent (e.g., acetonitrile) to precipitate plasma proteins.[6] | Partitioning of the analyte between the aqueous plasma sample and an immiscible organic solvent.[7][8][9] | Adsorption of the analyte onto a solid sorbent, followed by washing and elution.[5][10] |
| Advantages | Simple, fast, and inexpensive. | High clean-up efficiency, reduced matrix effects.[7] | High recovery, excellent sample clean-up, and potential for automation.[5][10] |
| Disadvantages | May result in significant matrix effects and lower sensitivity.[11] | More labor-intensive and requires larger volumes of organic solvents. | Can be more expensive and requires method development for sorbent selection and elution conditions. |
| Reported LLOQ | 1.0 ng/mL[11] | 0.1 ng/mL[11] | 0.5 ng/mL, 2.0 ng/mL[5][11] |
Comparative Validation Data of LC-MS/MS Methods
The following table summarizes the key validation parameters from different published LC-MS/MS methods for glimepiride using a deuterated internal standard.
| Validation Parameter | Method A | Method B |
| Internal Standard | This compound[5] | Glimepiride-d5[12] |
| Linearity Range | 2.0 - 650.0 ng/mL[5] | 1 - 100 ng/mL[12] |
| Correlation Coefficient (r) | > 0.9994[5] | Not explicitly stated, but good linearity reported[12] |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL[5] | 1 ng/mL[12] |
| Intra-day Precision (%RSD) | < 12.24%[8] | < 10%[12] |
| Inter-day Precision (%RSD) | Not explicitly stated | < 10%[12] |
| Accuracy (%RE) | Not explicitly stated | Within ± 5.40%[12] |
| Recovery | 81.91% to 83.36%[5] | 51.20% to 63.44%[12] |
| Matrix Effect | Plasma matrix did not appear to interfere significantly.[10] | Ranged from 1.0310 to 0.9864 at different QC concentrations.[12] |
| Stability | Stable for 24h in autosampler and after 3 freeze-thaw cycles.[10] | Stable at -80°C for 39 days.[12] |
Experimental Protocols
Sample Preparation (Solid-Phase Extraction - SPE)
This protocol is a representative example based on published methods.[5][10]
-
Pre-treatment: To 100 µL of human plasma in a polypropylene tube, add 10 µL of this compound internal standard working solution. Vortex for 10 seconds.
-
Acidification: Add 100 µL of 0.4% trifluoroacetic acid to release glimepiride from plasma proteins. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water followed by 1 mL of 5% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of a methylene chloride:methanol (2:1, v/v) mixture.[10]
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical chromatographic and mass spectrometric conditions.
-
LC System: UPLC or HPLC system
-
Analytical Column: C18 column (e.g., Acquity UPLC BEH C18)[12]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 2 mM ammonium formate (88:12, v/v) with pH adjusted to 3.5 with formic acid.[5]
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
Workflow and Logic Diagrams
Caption: Bioanalytical workflow for glimepiride quantification.
Conclusion
The choice of a bioanalytical method for glimepiride quantification should be guided by the specific requirements of the study, including the desired sensitivity, sample throughput, and available resources. While protein precipitation offers a rapid and simple approach, liquid-liquid and solid-phase extraction methods generally provide cleaner extracts and lower limits of quantification. The use of a deuterated internal standard like this compound is essential for ensuring the accuracy and precision of the results. The validation data presented in this guide demonstrates that robust and reliable LC-MS/MS methods can be developed and validated to meet regulatory expectations for the bioanalysis of glimepiride.
References
- 1. elearning.unite.it [elearning.unite.it]
- 2. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 4. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 5. academic.oup.com [academic.oup.com]
- 6. Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a rapid method for the determination of glimepiride in human plasma using liquid-liquid extraction based on 96-well format micro-tubes and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of glimepiride in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. akjournals.com [akjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. iosrjournals.org [iosrjournals.org]
Performance Characteristics of Glimepiride Assay with Glimepiride-d8 Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the anti-diabetic drug Glimepiride, the selection of a robust and reliable analytical method is paramount. This guide provides a comprehensive comparison of the linearity, accuracy, and precision of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for Glimepiride utilizing its deuterated analog, Glimepiride-d8, as an internal standard. The data presented is compiled from published studies to offer an objective overview of method performance.
Linearity
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. In the context of Glimepiride assays, a wide linear range is crucial for accommodating varying concentrations in pharmacokinetic and bioequivalence studies.
| Analyte | Internal Standard | Linear Range (ng/mL) | Correlation Coefficient (r) | Reference |
| Glimepiride | This compound | 2.0–650.0 | ≥ 0.9994 | [1] |
| Glimepiride | Glimepiride-d5 | 1–100 | Not explicitly stated, but good linearity reported | [2] |
| Glimepiride | Gliclazide | 5–1,000 | 0.98800 and 0.99948 | [3] |
Accuracy
Accuracy refers to the closeness of the measured value to the true value. It is a critical parameter for ensuring the validity of bioanalytical data.
| Analyte | Internal Standard | Concentration Levels (ng/mL) | Accuracy (% Recovery or % RE) | Reference |
| Glimepiride | Glimepiride-d5 | 3, 40, 80 (QC samples) | Within ± 5.40 % (RE %) | [2] |
| Glimepiride | Gliclazide | Calibration standards | 93.38 - 107.34 % | [3] |
| Glimepiride | Gliclazide | Quality control samples | 87.03 - 118.32 % (within-batch), 97.73 - 106.47 % (batch-to-batch) | [3] |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD %).
| Analyte | Internal Standard | Concentration Levels (ng/mL) | Intraday Precision (% RSD) | Interday Precision (% RSD) | Reference |
| Glimepiride | Glimepiride-d5 | 3, 40, 80 (QC samples) | < 10 % | < 10 % | [2] |
| Glimepiride | Gliclazide | Calibration standards | Not explicitly stated | 3.39 - 10.15 % | [3] |
| Glimepiride | Gliclazide | Quality control samples | 0.72 - 19.07 % | 7.05 - 14.84 % | [3] |
Experimental Protocols
A detailed understanding of the experimental methodology is essential for replicating and validating analytical results. Below are representative protocols for a Glimepiride assay using a deuterated internal standard.
1. Sample Preparation (Solid-Phase Extraction - SPE) [1]
-
Sample Pre-treatment: To 500 µL of human plasma, add the internal standard (this compound).
-
Extraction: Load the pre-treated sample onto a solid-phase extraction cartridge.
-
Washing: Wash the cartridge to remove interferences.
-
Elution: Elute Glimepiride and this compound from the cartridge.
-
Analysis: Inject the eluted sample into the LC-MS/MS system.
2. Liquid Chromatography [1]
-
Column: A C18 analytical column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).
-
Flow Rate: A constant flow rate is maintained throughout the analysis.
-
Column Temperature: The column is maintained at a specific temperature to ensure reproducible chromatography.
3. Mass Spectrometry [1]
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions monitored are:
-
Glimepiride: m/z 491.2 → 351.8
-
This compound: m/z 499.26 → 359.96
-
-
Data Analysis: The peak area ratio of Glimepiride to this compound is used to calculate the concentration of Glimepiride in the samples.
Experimental Workflow
The following diagram illustrates the logical flow of a typical Glimepiride bioanalytical assay.
Caption: Experimental workflow for Glimepiride assay.
References
Stability of Glimepiride in Plasma: A Comparative Analysis Using Glimepiride-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of Glimepiride in plasma, with a focus on bioanalytical methods employing its deuterated internal standard, Glimepiride-d8. The stability of a drug in a biological matrix is a critical parameter in pharmacokinetic and bioequivalence studies, ensuring the reliability and accuracy of concentration measurements. This document summarizes key stability data from various studies and provides detailed experimental protocols to assist in the design and validation of robust bioanalytical methods.
Comparative Stability Data of Glimepiride in Plasma
The stability of Glimepiride in plasma has been evaluated under various storage and handling conditions. The following tables summarize the quantitative data from different studies, providing a clear comparison of the drug's stability. These studies typically utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of Glimepiride, with this compound serving as the internal standard to correct for any variability during sample processing and analysis.
Table 1: Freeze-Thaw Stability of Glimepiride in Plasma
| Number of Cycles | Storage Temperature (°C) | Analyte Concentration (ng/mL) | % Recovery / % Change | Conclusion |
| 3 | -20 | Low QC, High QC | Within ±15% of nominal values | Stable |
| 3 | -80 | Low QC (3 ng/mL), High QC (80 ng/mL) | RSD < 15% | No significant degradation observed[1] |
| 5 | -20 | Low QC, Mid QC, High QC | Within acceptable limits | Stable |
Table 2: Short-Term (Bench-Top) Stability of Glimepiride in Plasma at Room Temperature
| Duration (hours) | Analyte Concentration (ng/mL) | % Recovery / % Change | Conclusion |
| 3 | Low QC, High QC | % CV < 15% | Stable in rat plasma[2] |
| 24 | Low QC, High QC | Within ±15% of nominal values | Stable |
| 40 | Low QC, High QC | RSD < 15% | No significant effect on determination[1] |
| 48 | QC samples (15, 400, 800 ng/mL) | Within acceptable limits | Stable at room temperature[3] |
Table 3: Long-Term Stability of Glimepiride in Plasma
| Duration | Storage Temperature (°C) | Analyte Concentration (ng/mL) | % Recovery / % Change | Conclusion | | :--- | :--- | :--- | :--- | | 30 days | -20 | Low QC, High QC | % CV < 15% | Stable in rat plasma[2] | | 39 days | -80 | Low QC (3 ng/mL), High QC (80 ng/mL) | RSD < 15% | Stable[1] | | 5 weeks | -20 | Low QC, Mid QC, High QC | Within acceptable limits | Stable |
Table 4: Post-Preparative (Autosampler) Stability of Glimepiride in Processed Samples
| Duration (hours) | Storage Temperature (°C) | Analyte Concentration (ng/mL) | % Recovery / % Change | Conclusion | | :--- | :--- | :--- | :--- | | 24 | 4 | Low QC, High QC | Within ±15% of nominal values | Stable | | 48 | 10 | QC samples | Within acceptable limits | Stable |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of stability studies. The following sections outline the typical experimental protocols for assessing the stability of Glimepiride in plasma.
Sample Preparation
A common method for extracting Glimepiride and its internal standard, this compound, from plasma is protein precipitation.
-
Sample Thawing: Frozen plasma samples are thawed at room temperature.
-
Aliquoting: A precise volume of the plasma sample (e.g., 250 µL) is transferred to a clean tube.
-
Addition of Internal Standard: A working solution of this compound in an organic solvent (e.g., acetonitrile) is added to the plasma sample.
-
Protein Precipitation: A protein precipitating agent, typically acetonitrile, is added to the sample (e.g., 750 µL).
-
Vortexing: The mixture is vortexed for a specified time (e.g., 30 seconds) to ensure thorough mixing and protein precipitation.
-
Centrifugation: The samples are centrifuged at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: A portion of the clear supernatant is transferred to a new set of tubes or a 96-well plate.
-
Evaporation (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen at an elevated temperature (e.g., 60°C for 30 minutes).
-
Reconstitution: The dried residue is reconstituted in a specific volume of the mobile phase used for the LC-MS/MS analysis.
LC-MS/MS Analysis
The reconstituted samples are then analyzed using a validated LC-MS/MS method.
-
Chromatographic Column: A C18 column is frequently used for the separation of Glimepiride and this compound.
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% ammonium formate).
-
Flow Rate: The flow rate is optimized for the specific column and separation, often around 0.3 mL/min.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly employed.
-
MRM Transitions: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for Glimepiride and this compound. For instance, the transitions might be m/z 491.188 → 126.009 for Glimepiride and m/z 496.188 → 131.009 for a deuterated analog like Glimepiride-d5.
Visualizations
Experimental Workflow for Glimepiride Stability Testing in Plasma
Caption: Workflow for assessing the stability of Glimepiride in plasma samples.
Logical Relationship of Factors Affecting Glimepiride Stability
Caption: Factors influencing the stability of Glimepiride in plasma samples.
Simplified Mechanism of Action of Glimepiride
Caption: Simplified signaling pathway of Glimepiride-induced insulin secretion.
References
A Comparative Guide to Internal Standards for Glimepiride Analysis: A Focus on Glimepiride-d8
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Glimepiride, the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. This guide provides an objective comparison of Glimepiride-d8 with other commonly used internal standards, supported by experimental data from various studies.
The ideal internal standard should mimic the physicochemical properties of the analyte to compensate for variability during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the gold standard due to their high degree of similarity to the analyte. However, structurally similar compounds are also employed. This guide will delve into a comparison of this compound with Glimepiride-d5, and the structurally analogous sulfonylureas, Glipizide and Gliclazide.
Performance Comparison of Internal Standards
The following table summarizes the performance characteristics of different internal standards used in the bioanalysis of Glimepiride, as reported in various validated LC-MS/MS methods.
| Internal Standard | Analyte | Sample Matrix | Key Performance Metrics | Reference |
| This compound | Glimepiride | Human Plasma | Recovery: 83.36% Linearity (r): ≥ 0.9994 (2.0–650.0 ng/mL) | [1] |
| Glimepiride-d5 | Glimepiride | Human Plasma | Recovery: 80.03% Intra-day Precision (%RSD): < 9.65% Inter-day Precision (%RSD): < 9.65% Accuracy (%RE): -5.40% to 0.70% | [2] |
| Glipizide | Glimepiride | Human Plasma | Recovery: Comparable to Glimepiride (data not specified) Precision and Reproducibility: Reliable results reported | [3] |
| Gliclazide | Glimepiride | Human Plasma | Recovery: Not explicitly stated for IS, but Glimepiride recovery was 88.70% Precision (%RSD): Within-batch and batch-to-batch precision were within acceptable limits. | [4][5] |
Discussion of Internal Standard Performance
This compound , as a deuterated analog of Glimepiride, is expected to exhibit nearly identical extraction recovery, chromatographic retention time, and ionization efficiency. The high recovery percentage and excellent linearity reported in studies underscore its suitability for robust and accurate quantification.[1] The close physicochemical properties of this compound to the native analyte allow it to effectively compensate for matrix effects and variations in sample processing.
Glimepiride-d5 is another stable isotope-labeled internal standard that demonstrates good performance. The reported precision and accuracy are well within the acceptable limits for bioanalytical method validation.[2] The choice between this compound and Glimepiride-d5 may depend on commercial availability and cost, with both being excellent choices for reliable quantification.
Glipizide and Gliclazide are structurally similar sulfonylurea drugs that have been successfully used as internal standards for Glimepiride analysis.[3][4][5] While they are not isotopically labeled, their structural analogy can provide adequate compensation for variability in the analytical process, particularly when a stable isotope-labeled standard is not available. However, differences in their physicochemical properties compared to Glimepiride, such as polarity and ionization efficiency, may lead to less precise correction for matrix effects compared to their deuterated counterparts.
Experimental Protocols
The methodologies for the key experiments cited in the performance comparison are detailed below.
Method 1: Glimepiride Analysis using this compound as Internal Standard[1]
-
Sample Preparation: Solid-phase extraction (SPE) was employed to extract Glimepiride and this compound from heparinized human plasma.
-
Chromatography: A C18 column was used for chromatographic separation with a mobile phase consisting of acetonitrile and 2 mM ammonium formate (88:12, v/v), with the pH adjusted to 3.5 with formic acid. The flow rate was 0.5 mL/min.
-
Mass Spectrometry: Detection was performed using a tandem mass spectrometer with electrospray ionization (ESI) in the positive ion mode. The multiple reaction monitoring (MRM) transitions were m/z 491.20 → 351.80 for Glimepiride and m/z 499.26 → 359.96 for this compound.
Method 2: Glimepiride Analysis using Glimepiride-d5 as Internal Standard[2]
-
Sample Preparation: Protein precipitation was used for sample preparation.
-
Chromatography: An Acquity UPLC BEH C18 column was used with an isocratic mobile phase of acetonitrile and 0.1% ammonium formate (70:30) at a flow rate of 0.30 mL/min.
-
Mass Spectrometry: A triple quadrupole mass spectrometer with positive electrospray ionization (ESI) was used. The MRM transitions were m/z 491.188 → 126.009 for Glimepiride and m/z 496.188 → 131.009 for Glimepiride-d5.
Method 3: Glimepiride Analysis using Glipizide as Internal Standard[3]
-
Sample Preparation: Three different methods were investigated: liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation.
-
Chromatography: A C18 column was used with a mobile phase of 80% acetonitrile and 20% deionized water (adjusted to pH 3.5 with acetic acid) at a flow rate of 200 µL/min.
-
Mass Spectrometry: Detection was performed by tandem mass spectrometry. The MRM transitions were m/z 491 → 352 for Glimepiride and m/z 446 → 321 for Glipizide.
Method 4: Glimepiride Analysis using Gliclazide as Internal Standard[4][5]
-
Sample Preparation: Liquid-liquid extraction was used to process the samples.
-
Chromatography: An ACE 5 C18 column was used with a mobile phase consisting of 200 mL water, 450 mL acetonitrile, 350 mL methanol, and 0.6 mL glacial acetic acid, at a flow rate of 0.5 mL/min.
-
Mass Spectrometry: A tandem mass spectrometer with positive electrospray ionization was used. The single ion monitoring transitions were m/z 491.16 → 352.08 for Glimepiride and m/z 324.11 → 127.25 for Gliclazide.
Visualizing the Analytical Workflow
The following diagrams illustrate the general experimental workflow and the logical relationship in choosing an internal standard for Glimepiride analysis.
Caption: General workflow for Glimepiride bioanalysis using an internal standard.
References
- 1. Rapid and Specific Approach for Direct Measurement of Glimepiride in Human Plasma by LC–ESI-MS–MS Employing Automated 96 Well Format: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Cross-Validation of Glimepiride Analytical Methods: A Comparative Guide with Glimepiride-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of glimepiride, with a focus on the cross-validation benefits of using its deuterated internal standard, glimepiride-d8. The inclusion of a stable isotope-labeled internal standard like this compound is a cornerstone of robust bioanalytical method validation, ensuring accuracy and precision by correcting for variability in sample preparation and instrument response. This document outlines the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing this compound and compares it with other analytical techniques.
Comparative Analysis of Analytical Method Performance
The following table summarizes the validation parameters of a validated LC-MS/MS method for glimepiride using this compound as an internal standard, alongside data from other analytical methods for glimepiride. This allows for a direct comparison of their performance characteristics.
| Parameter | LC-MS/MS with this compound IS | UPLC-MS/MS with Glimepiride-d5 IS | RP-HPLC | UV-Visible Spectrophotometry |
| Linearity Range | 2.0–650.0 ng/mL[1] | 1–100 ng/mL[2] | 20-120 µg/mL[3] | 5-10 µg/ml |
| Correlation Coefficient (r²) | ≥ 0.9994[1] | Not explicitly stated, but good linearity reported | 0.9991[3] | Not explicitly stated, but good linearity reported |
| Accuracy (% Recovery) | 81.91 to 83.36%[1] | -5.40% to 0.70% (as %RE)[2] | Not explicitly stated | 98% to 102% |
| Precision (% RSD) | Intraday and Interday < 10% | Intraday and Interday < 9.65%[2] | Not explicitly stated | < 2% (for ruggedness) |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL[1] | 1 ng/mL[2] | Not explicitly stated | 86.44 µg/ml |
| Internal Standard | This compound[1] | Glimepiride-d5[2] | Not typically used | Not applicable |
Experimental Protocols
LC-MS/MS Method with this compound Internal Standard
This method is designed for the quantification of glimepiride in human plasma, demonstrating high sensitivity and specificity.
a. Sample Preparation: Plasma samples are extracted using solid-phase extraction (SPE). The samples are eluted with a solution of acetonitrile and methanol (1:1, v/v) containing 0.05% formic acid.[1]
b. Chromatographic Conditions:
-
Column: C18 analytical column[1]
-
Mobile Phase: Acetonitrile and 2 mM ammonium formate (88:12, v/v), with the pH adjusted to 3.5 using formic acid.[1]
-
Flow Rate: 0.5 mL/min[1]
-
Retention Time: Approximately 0.93 minutes for both glimepiride and this compound.[1]
c. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
RP-HPLC Method
This method is suitable for the quantification of glimepiride in bulk and pharmaceutical dosage forms.
a. Sample Preparation: A standard stock solution of glimepiride is prepared in methanol. Further dilutions are made with the mobile phase to achieve the desired concentrations.[3]
b. Chromatographic Conditions:
-
Column: C18 column (e.g., phenomenex luna C-18, 150 x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A mixture of acetonitrile and disodium hydrogen o-phosphate buffer.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at 228 nm.[3]
Visualizing the Cross-Validation Workflow and Rationale
The following diagrams illustrate the logical flow of a bioanalytical method cross-validation and the integral role of a deuterated internal standard.
References
A Guide to Incurred Sample Reanalysis for Glimepiride Bioanalytical Methods Using Glimepiride-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and procedures for conducting Incurred Sample Reanalysis (ISR) for the bioanalytical quantification of Glimepiride in human plasma, utilizing Glimepiride-d8 as an internal standard. The objective of ISR is to ensure the reproducibility of a bioanalytical method by comparing the originally measured concentrations of an analyte in study samples with the concentrations obtained when the same samples are reanalyzed at a later date. This process is a critical component of bioanalytical method validation and is required by regulatory agencies such as the U.S. Food and Drug Administration (FDA) for pivotal pharmacokinetic or bioequivalence studies.[1][2][3][4]
Experimental Protocol: Incurred Sample Reanalysis of Glimepiride
This protocol outlines the methodology for performing ISR on human plasma samples for the quantification of Glimepiride using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.
1. Sample Selection:
-
For clinical studies, ISR should be conducted for all bioequivalence studies and any study where pharmacokinetics is a primary endpoint.[2]
-
A representative subset of study samples should be selected for reanalysis. Typically, up to 10% of the total number of samples are chosen.[2][4]
-
Sample selection should cover the entire pharmacokinetic profile, including samples near the maximum concentration (Cmax) and in the terminal elimination phase.[4]
-
For non-clinical Good Laboratory Practice (GLP) studies, ISR needs to be conducted once per species for each validated method.[1]
2. Reanalysis Procedure:
-
The reanalysis of incurred samples should be performed in a separate analytical run on a different day from the original analysis.[5]
-
The same validated bioanalytical method used for the initial analysis must be used for the reanalysis, including the same number of replicates.[2]
-
Freshly prepared calibration standards and quality control (QC) samples must be included in the reanalysis run to ensure the validity of the run.
3. UPLC-MS/MS Method:
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
4. Data Analysis and Acceptance Criteria:
-
The concentration of Glimepiride in the reanalyzed samples is calculated using the new calibration curve from the reanalysis run.
-
The percentage difference between the original and reanalyzed concentrations is calculated for each sample using the following formula:
% Difference = [(Reanalyzed Value - Original Value) / Mean of the two values] x 100 [1][4]
-
Acceptance Criteria: For small molecules like Glimepiride, at least two-thirds (67%) of the reanalyzed samples must have a percentage difference within ±20% of the mean of the original and reanalyzed values.[1][2][5]
Data Presentation: Comparison of Original and Reanalyzed Glimepiride Concentrations
The following table presents hypothetical data from an incurred sample reanalysis for Glimepiride.
| Sample ID | Original Concentration (ng/mL) | Reanalyzed Concentration (ng/mL) | Mean Concentration (ng/mL) | % Difference | Pass/Fail |
| SUBJ-01-08 | 45.2 | 48.1 | 46.65 | 6.22% | Pass |
| SUBJ-01-12 | 15.8 | 14.9 | 15.35 | -5.86% | Pass |
| SUBJ-02-07 | 88.9 | 92.3 | 90.6 | 3.75% | Pass |
| SUBJ-02-11 | 22.1 | 25.5 | 23.8 | 14.29% | Pass |
| SUBJ-03-09 | 63.7 | 58.9 | 61.3 | -7.83% | Pass |
| SUBJ-03-14 | 8.9 | 9.8 | 9.35 | 9.63% | Pass |
| SUBJ-04-06 | 102.5 | 110.1 | 106.3 | 7.15% | Pass |
| SUBJ-04-10 | 33.6 | 29.8 | 31.7 | -11.99% | Pass |
| SUBJ-05-08 | 55.1 | 68.2 | 61.65 | 21.25% | Fail |
| SUBJ-05-13 | 12.4 | 11.5 | 11.95 | -7.53% | Pass |
| SUBJ-06-07 | 95.3 | 89.9 | 92.6 | -5.83% | Pass |
| SUBJ-06-12 | 28.9 | 33.1 | 31.0 | 13.55% | Pass |
| Overall Result | 91.7% Pass (11/12) |
In this example, 11 out of 12 reanalyzed samples (91.7%) are within the ±20% acceptance limit, which meets the regulatory requirement of at least 67%. Therefore, the bioanalytical method is considered reproducible for the given study samples. If the overall ISR assessment fails, an investigation must be conducted to identify the cause of the discrepancy.[2]
Workflow for Incurred Sample Reanalysis
The following diagram illustrates the logical workflow of the incurred sample reanalysis process.
This guide provides a framework for conducting and evaluating incurred sample reanalysis for Glimepiride. Adherence to these principles is essential for ensuring the quality and reproducibility of bioanalytical data in regulated studies.
References
- 1. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. ovid.com [ovid.com]
- 4. Incurred Sample Reanalysis, ISR Test | NorthEast BioLab [nebiolab.com]
- 5. e-b-f.eu [e-b-f.eu]
- 6. [PDF] A Validated Bioanalytical Method for Determination of Glimepiride in Human Plasma Using UPLC-MS / MS | Semantic Scholar [semanticscholar.org]
- 7. iosrjournals.org [iosrjournals.org]
Comparative recovery of Glimepiride-d8 using different extraction methods
For Immediate Release
This guide provides a comprehensive comparison of three common extraction techniques for the recovery of Glimepiride-d8, a deuterated internal standard crucial for the accurate quantification of the antidiabetic drug Glimepiride in biological matrices. The performance of Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) is evaluated based on experimental data from various studies, offering researchers, scientists, and drug development professionals a thorough overview to inform their selection of the most suitable method.
Executive Summary
The accurate measurement of drug concentrations in biological fluids is paramount in pharmacokinetic and bioequivalence studies. The choice of sample extraction method significantly impacts the reliability of these measurements. This guide delves into a comparative analysis of SPE, LLE, and PPT for the extraction of this compound, presenting quantitative recovery data, detailed experimental protocols, and a visual representation of the analytical workflow. While a single study directly comparing all three methods for this compound was not identified, this guide synthesizes data from multiple sources to provide a valuable comparative perspective. It is important to note that inter-study variations in experimental conditions can influence recovery rates.
Data Presentation: Comparative Recovery of this compound
The following table summarizes the percentage recovery of this compound (or Glimepiride as a proxy) using the three different extraction methods, as reported in various scientific studies.
| Extraction Method | Analyte | Mean Recovery (%) | Notes | Source(s) |
| Solid-Phase Extraction (SPE) | This compound | 83.36 | - | [1] |
| Glimepiride | 100 ± 0.06 | Optimized SPE method | [2] | |
| Liquid-Liquid Extraction (LLE) | Glimepiride | 88.19 ± 7.13 | - | [1] |
| Protein Precipitation (PPT) | Glimepiride-d5 (IS) | 80.03 | Internal Standard | [3] |
Experimental Protocols
Solid-Phase Extraction (SPE)
This method utilizes a solid sorbent to isolate the analyte from the sample matrix.
Protocol:
-
Column Conditioning: A C18 SPE cartridge is conditioned sequentially with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: An aliquot of the plasma sample, previously spiked with this compound internal standard, is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: The analyte and internal standard are eluted from the cartridge with a strong organic solvent (e.g., 1 mL of acetonitrile:methanol, 1:1 v/v).[1]
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase.
Protocol:
-
Sample Preparation: To a 0.5 mL aliquot of plasma sample, the this compound internal standard solution is added.
-
Extraction: 4 mL of an organic solvent mixture (e.g., ethyl acetate/diethyl ether, 50:50 v/v) is added to the plasma sample.[1]
-
Vortexing and Centrifugation: The mixture is vortexed for 1 minute to ensure thorough mixing and then centrifuged at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Separation: The upper organic layer containing the analyte and internal standard is transferred to a clean tube.
-
Evaporation and Reconstitution: The organic solvent is evaporated to dryness, and the residue is reconstituted in the mobile phase for analysis.
Protein Precipitation (PPT)
This is a straightforward method for removing proteins from biological samples by adding a precipitating agent.
Protocol:
-
Sample Preparation: An aliquot of the plasma sample is spiked with the this compound internal standard.
-
Precipitation: A precipitating agent, typically a cold organic solvent like acetonitrile, is added to the plasma sample in a 3:1 ratio (solvent:plasma).
-
Vortexing and Centrifugation: The sample is vortexed for 30 seconds to facilitate protein precipitation and then centrifuged at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant, containing the analyte and internal standard, is carefully collected.
-
Analysis: The supernatant can be directly injected into the LC-MS/MS system or subjected to an evaporation and reconstitution step if further concentration is needed.[3]
Mandatory Visualization
Caption: Comparative workflow of this compound extraction methods.
References
Evaluating the Isotopic Purity of Glimepiride-d8: A Comparative Guide for Researchers
For researchers and professionals in drug development and bioanalysis, the isotopic purity of deuterated internal standards is a critical parameter that directly impacts the accuracy and reliability of quantitative assays. This guide provides a comprehensive evaluation of Glimepiride-d8, a commonly used internal standard for the analysis of the anti-diabetic drug Glimepiride. We present a comparison with an alternative deuterated standard, Glimepiride-d4, and detail the experimental protocols for assessing isotopic purity using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation: A Comparative Look at Deuterated Glimepiride Standards
The selection of a suitable internal standard is paramount for robust analytical method development. While this compound is widely utilized, Glimepiride-d4 presents a viable alternative. The key differentiator lies in the degree of deuteration and the resulting mass shift from the unlabeled analyte, which can influence baseline separation and potential for isotopic crosstalk. Below is a summary of available data on the purity of these standards.
| Product Name | Degree of Deuteration | Stated Purity | Analytical Method(s) for Purity | Source |
| This compound | 8 | >90% (Chromatographic) | 1H-NMR, Mass Spectrometry | Certificate of Analysis[1] |
| This compound | 8 | 96.9% | Not Specified | Research Article[2] |
| Glimepiride-d4 | 4 | 99.39% | Not Specified | Commercial Supplier[3] |
Note: The data presented is based on information from various sources and may not be directly comparable due to differences in analytical methodologies and reporting standards. A direct, head-to-head comparison of lots from different suppliers would provide the most definitive data.
Mandatory Visualization: Experimental Workflow for Isotopic Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive evaluation of the isotopic purity of a deuterated standard like this compound.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of isotopic purity.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Enrichment
This method allows for the determination of the isotopic distribution and the relative abundance of the deuterated species compared to any residual unlabeled compound.
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography (LC) system.
Reagents:
-
This compound standard
-
Unlabeled Glimepiride reference standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid or ammonium acetate (as mobile phase modifier)
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound and unlabeled Glimepiride in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Prepare a series of working solutions for analysis.
-
LC-HRMS Analysis:
-
Inject the prepared solutions into the LC-HRMS system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases consisting of water and acetonitrile with a suitable modifier.
-
Acquire full-scan mass spectra in positive ion mode over a relevant m/z range (e.g., 450-550).
-
-
Data Analysis:
-
Extract the ion chromatograms for the protonated molecules of unlabeled Glimepiride ([M+H]⁺) and this compound ([M+D]⁺ or [M-H+2D]⁺ etc., depending on the ionization).
-
From the full-scan mass spectrum of the this compound peak, determine the relative intensities of the isotopic peaks (M, M+1, M+2, ... M+8).
-
Calculate the isotopic purity by dividing the sum of the intensities of the deuterated species by the sum of the intensities of all species (deuterated and unlabeled).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Integrity and Quantification
NMR spectroscopy is a powerful tool for confirming the positions of the deuterium labels and for quantifying the level of deuteration at specific sites.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ²H, and ¹³C nuclei.
Reagents:
-
This compound standard
-
Unlabeled Glimepiride reference standard
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Internal standard for quantitative NMR (qNMR), if required (e.g., maleic acid).
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound standard and the unlabeled Glimepiride reference standard in the chosen deuterated solvent. For qNMR, add a known amount of the internal standard.
-
¹H NMR Analysis:
-
Acquire a ¹H NMR spectrum of the this compound sample.
-
Compare the spectrum to that of the unlabeled Glimepiride. The signals corresponding to the deuterated positions should be significantly reduced or absent in the ¹H spectrum of the d8-analog.
-
The presence of residual proton signals at the deuterated positions can be integrated to estimate the percentage of non-deuterated species.
-
-
²H NMR Analysis:
-
Acquire a ²H NMR spectrum of the this compound sample.
-
The spectrum should show signals corresponding to the deuterium atoms at the labeled positions, confirming their location.
-
-
Quantitative ¹H NMR (qNMR) Analysis:
-
Acquire a ¹H NMR spectrum with optimized parameters for quantitative analysis (e.g., long relaxation delay).
-
Integrate the signals of the non-deuterated protons in this compound and the signal of the internal standard.
-
Calculate the concentration of the residual non-deuterated Glimepiride and, consequently, the isotopic purity.
-
Signaling Pathway and Logical Relationship Visualization
The following diagram illustrates the logical relationship between the analytical techniques and the information they provide for a comprehensive isotopic purity assessment.
References
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Glimepiride-d8
For Immediate Implementation: This document provides essential safety and logistical information for laboratory professionals working with Glimepiride-d8. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure research environment.
This compound, a deuterated analog of the potent oral hypoglycemic agent Glimepiride, requires stringent handling protocols due to its pharmacological activity. While specific occupational exposure limits for the d8 variant are not established, the parent compound's potency necessitates treating it as a hazardous substance. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure risk.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against exposure to potent pharmaceutical compounds. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high likelihood of aerosol or dust generation. Hoods or full-facepieces can offer high protection factors.[1][2] |
| Reusable Half or Full-Facepiece Respirator | Must be used with appropriate particulate filters (P100/FFP3). A proper fit test is mandatory before use.[1] | |
| Disposable Respirators (e.g., N95) | Suitable only for low-risk activities and should not be the primary respiratory protection when handling potent compounds.[1] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated or at regular intervals.[1] |
| Body Protection | Disposable Coveralls | "Bunny suits" made of materials like Tyvek® provide head-to-toe protection and are recommended for handling hazardous drugs.[1][3] |
| Lab Coat | A dedicated, disposable, or professionally laundered lab coat should be worn over personal clothing.[1] | |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles that create a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[1][4] |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting.[1][3] |
Operational Plan: A Step-by-Step Guide for Safe Handling
A systematic approach is crucial for safely managing this compound from receipt to disposal. The open handling of potent powders is expressly prohibited; contained systems must be utilized.[5]
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound must occur in a designated area with restricted access, such as a laboratory fume hood, vented enclosure, or glovebox.[6]
-
Negative Pressure: Equipment used for handling potent compounds should ideally operate under negative pressure to prevent the escape of airborne particles.[5]
-
Decontamination Station: Ensure a validated decontamination solution is readily available in the work area.[1]
-
Waste Containers: Prepare clearly labeled, sealed waste containers for solid, liquid, and sharp waste.[1]
2. Handling Procedures:
-
PPE Donning: Put on all required PPE in the correct sequence in a clean, designated anteroom before entering the handling area.[1]
-
Weighing and Transfer: Whenever feasible, use a closed system for weighing and transferring the compound to minimize dust generation.[1] Barrier isolators are the most common equipment for the contained handling of potent materials.[5]
-
Spill Management: In case of a spill, immediately alert personnel in the vicinity. Use a chemical spill kit, working from the outside of the spill inward. All materials used for cleanup must be disposed of as hazardous waste.[1]
3. Post-Handling and Decontamination:
-
Surface Decontamination: Thoroughly decontaminate all surfaces and equipment with a validated cleaning agent after handling is complete.[1]
-
PPE Doffing: Remove PPE in a designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[1]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Unused Product: Unused or expired this compound should be offered to a licensed hazardous material disposal company.[4] Incineration in a facility equipped with an afterburner and scrubber is a suitable disposal method.[4]
-
Contaminated Materials: All disposable PPE, cleaning materials, and other contaminated items must be collected in sealed, labeled hazardous waste containers.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.
-
General Guidance: Do not discharge into drains or the environment.[4] For non-regulated medicines in a household setting, the FDA recommends mixing the substance with an unappealing material like dirt or cat litter, placing it in a sealed container, and disposing of it in the trash.[7] However, in a laboratory setting, all waste must be handled in accordance with local, state, and federal regulations.[8]
Diagram of the Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aiha.org [aiha.org]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fda.gov [fda.gov]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
